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  • Product: 2-(2-Methylphenyl)isonicotinic acid
  • CAS: 883528-31-2

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 2-(2-Methylphenyl)isonicotinic Acid: A Biaryl Coupling Framework

CAS No: 883528-31-2 Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol [1][2] Executive Summary The synthesis of 2-(2-methylphenyl)isonicotinic acid represents a critical transformation in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 883528-31-2 Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol [1][2]

Executive Summary

The synthesis of 2-(2-methylphenyl)isonicotinic acid represents a critical transformation in medicinal chemistry, particularly in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant analogs) and xanthine oxidase inhibitors. The steric bulk of the ortho-methyl group on the phenyl ring presents a specific challenge, requiring a robust catalytic system capable of overcoming steric hindrance during the transmetallation step of cross-coupling.[2]

This guide details a high-fidelity Suzuki-Miyaura Cross-Coupling pathway.[2] While direct coupling to the carboxylic acid is chemically feasible, this protocol prioritizes the Methyl Ester Route .[2] This approach mitigates catalyst poisoning by the free carboxylate, enhances solubility in organic media, and simplifies purification, ensuring high purity (>98%) suitable for pharmaceutical applications.[2]

Retrosynthetic Analysis

The strategic disconnection focuses on the C–C bond between the pyridine C2 position and the phenyl C1 position.[2] This reveals two primary precursors: an electrophilic 2-halopyridine and a nucleophilic arylboronic acid.[2]

Logic:

  • The Electrophile: Methyl 2-chloroisonicotinate is preferred over the bromo-analog due to cost-efficiency and sufficient reactivity when paired with modern phosphine ligands.[2]

  • The Nucleophile: 2-Methylphenylboronic acid (o-Tolylboronic acid) is the stable, commercially available source of the aryl ring.[2]

  • The Disconnection: A Pd(0)-catalyzed cross-coupling is the only viable methodology to form this bond with high regioselectivity.[2]

Retrosynthesis Target Target: 2-(2-Methylphenyl) isonicotinic acid Disconnect Suzuki Disconnection Target->Disconnect Precursor1 Electrophile: Methyl 2-chloroisonicotinate Disconnect->Precursor1 Precursor2 Nucleophile: 2-Methylphenylboronic acid Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection revealing the biaryl coupling strategy.

Primary Synthesis Workflow (The Ester Route)

This pathway consists of three distinct phases: Esterification (if starting from acid), Cross-Coupling, and Hydrolysis.[2]

Phase 1: Materials & Reagents Table
ComponentReagentRoleMolar Eq.[1][2][3][4][5][6]Notes
Substrate Methyl 2-chloroisonicotinateElectrophile1.0CAS: 58481-11-1
Reagent 2-Methylphenylboronic acidNucleophile1.2 - 1.5Excess required for homocoupling loss
Catalyst Pd(dppf)Cl₂[2][4]·DCM or Pd(PPh₃)₄Catalyst0.03 - 0.05Pd(II) reduces to Pd(0) in situ
Base K₂CO₃ or Cs₂CO₃Activator2.5 - 3.0Activates boronic acid to boronate
Solvent 1,4-Dioxane / Water (4:[2]1)MediumN/ADegassed thoroughly
Phase 2: Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling

Rationale: The use of a biphasic solvent system (Dioxane/Water) allows for the solubility of both the organic reactants and the inorganic base, facilitating the transmetallation step.

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Methyl 2-chloroisonicotinate (10.0 mmol, 1.71 g) and 2-Methylphenylboronic acid (12.0 mmol, 1.63 g).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and stir to dissolve.

  • Base Activation: Dissolve K₂CO₃ (30.0 mmol, 4.14 g) in distilled water (10 mL) and add to the reaction mixture.

  • Degassing (Critical): Sparge the biphasic mixture with nitrogen gas for 15 minutes. Oxygen poisons the Palladium catalyst.[2]

  • Catalysis: Add Pd(dppf)Cl₂[2]·DCM (0.3 mmol, 245 mg) quickly under a stream of nitrogen.[2]

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

    • Checkpoint: The starting chloride should be consumed.[2] If the reaction stalls, add 0.01 eq of catalyst.[2]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[2] Wash the pad with EtOAc.[2]

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) yields Methyl 2-(2-methylphenyl)isonicotinate .

Step 2: Saponification (Ester Hydrolysis)

Rationale: Mild basic hydrolysis converts the ester to the target acid without affecting the biaryl bond.

  • Dissolution: Dissolve the intermediate ester (from Step 1) in THF/MeOH (1:1, 20 mL).

  • Hydrolysis: Add aqueous LiOH (2M, 10 mL, excess).

  • Reaction: Stir at room temperature for 4 hours. (Heating to 50°C accelerates the process if needed).[2]

  • Acidification: Concentrate to remove volatiles (THF/MeOH). Cool the remaining aqueous layer to 0°C. Acidify carefully with 1N HCl to pH 3–4.

  • Isolation: The product, 2-(2-Methylphenyl)isonicotinic acid , will precipitate as a white/off-white solid.[2] Filter, wash with cold water, and dry under vacuum.[2]

Mechanistic Insight & Troubleshooting

The Suzuki coupling mechanism involves a delicate balance, particularly when sterically hindered ortho-substituents are involved.[2]

The Catalytic Cycle[2]
  • Oxidative Addition: Pd(0) inserts into the C–Cl bond of the pyridine.[2] This is generally the rate-limiting step for chlorides.[2]

  • Transmetallation: The base (OH⁻/CO₃²⁻) converts the boronic acid into a reactive boronate species [Ar-B(OH)₃]⁻, which transfers the aryl group to the Palladium center.[2] This is where the ortho-methyl group creates steric resistance. [2]

  • Reductive Elimination: The two aryl groups couple, releasing the product and regenerating Pd(0).[2]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + R-Cl BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical transmetallation step.

Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Oxidative addition failure (C-Cl bond strong).[2]Switch ligand to SPhos or XPhos .[2] These electron-rich, bulky ligands accelerate oxidative addition and stabilize the complex.[2]
Protodeboronation Boronic acid loses Boron before coupling.[2]Use mild base (K₃PO₄ instead of carbonates) or anhydrous conditions (using CsF as activator).[2]
Homocoupling Oxidation of boronic acid.[2]Ensure rigorous degassing.[2] Add reaction components under inert flow.
Steric Stalling Ortho-methyl group hinders transmetallation.[2]Increase temperature to 100°C (switch solvent to Toluene/Water) or use Pd₂(dba)₃ + SPhos .

Characterization Standards

To validate the synthesis (Trustworthiness), the final product must meet these criteria:

  • Appearance: White to off-white powder.[2]

  • 1H NMR (DMSO-d6):

    • δ 13.5 (br s, 1H, COOH)[2]

    • δ 8.8 (d, 1H, Pyridine H6)

    • δ 8.1 (s, 1H, Pyridine H3)

    • δ 7.8 (d, 1H, Pyridine H5)

    • δ 7.3-7.5 (m, 4H, Phenyl Ar-H)[2]

    • δ 2.3 (s, 3H, Methyl)[2]

  • Mass Spectrometry (ESI): [M+H]⁺ = 214.23.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Billingsley, K., & Buchwald, S. L. (2007).[2] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.[2] Link[2]

  • Schering Corporation. (2006).[2] "NK1 Antagonists." U.S. Patent 7,049,320.[2] (Describes synthesis of related 2-(o-tolyl)pyridine intermediates for Rolapitant). Link

  • ChemScene. "2-(O-tolyl)isonicotinic acid Product Data." (Verification of CAS 883528-31-2).[1][2] Link

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Methylphenyl)isonicotinic Acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)isonicotinic acid, also known as 2-(o-tolyl)isonicotinic acid. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)isonicotinic acid, also known as 2-(o-tolyl)isonicotinic acid. This document delves into the molecule's structural features, spectroscopic signature, and a validated synthetic route. As a substituted pyridine carboxylic acid, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the application and further development of this and related compounds.

Introduction

2-(2-Methylphenyl)isonicotinic acid belongs to the class of 2-aryl-isonicotinic acids, a group of compounds that has garnered interest in pharmaceutical research due to the diverse biological activities exhibited by isonicotinic acid derivatives. Isonicotinic acid itself is a core component of several established drugs, including the anti-tuberculosis agent isoniazid. The introduction of an aryl group at the 2-position of the pyridine ring significantly influences the molecule's steric and electronic properties, opening avenues for the development of novel therapeutic agents and functional materials. Understanding the precise molecular architecture and physicochemical properties of 2-(2-Methylphenyl)isonicotinic acid is paramount for its effective utilization in drug design and synthesis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-(2-Methylphenyl)isonicotinic acid are summarized below, providing a snapshot of its key physical and chemical properties.

PropertyValueSource
CAS Number 883528-31-2
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O

The structure, depicted below, consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a 2-methylphenyl (o-tolyl) group at the 2-position.

Caption: 2D structure of 2-(2-Methylphenyl)isonicotinic acid.

Synthesis and Purification

A robust and widely applicable method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. For the synthesis of 2-(2-Methylphenyl)isonicotinic acid, a suitable starting material would be a halogenated isonicotinic acid derivative, which is coupled with 2-methylphenylboronic acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the synthesis of 2-(2-Methylphenyl)isonicotinic acid, which can be optimized for specific laboratory conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-chloro-isonicotinic_acid 2-Chloro-isonicotinic acid catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) 2-methylphenylboronic_acid 2-Methylphenylboronic acid acidification Acidification catalyst->acidification Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/Water) temperature Heat (e.g., 80-100 °C) extraction Extraction acidification->extraction crystallization Crystallization/Chromatography extraction->crystallization product 2-(2-Methylphenyl)isonicotinic acid crystallization->product

Sources

Foundational

"2-(2-Methylphenyl)isonicotinic acid" IUPAC name

Technical Whitepaper: 2-(2-Methylphenyl)isonicotinic Acid Subtitle: Synthesis, Physicochemical Properties, and Utility in Medicinal Chemistry Scaffolding Executive Summary 2-(2-Methylphenyl)isonicotinic acid (CAS: 883528...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(2-Methylphenyl)isonicotinic Acid Subtitle: Synthesis, Physicochemical Properties, and Utility in Medicinal Chemistry Scaffolding

Executive Summary

2-(2-Methylphenyl)isonicotinic acid (CAS: 883528-31-2) is a specialized biaryl building block utilized in the synthesis of non-peptide G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the C2 position with an o-tolyl group.[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its application as a pharmacophore scaffold. We explore its synthetic accessibility via Suzuki-Miyaura cross-coupling, its conformational properties driven by steric "ortho-effects," and its role in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile

The compound is defined by the IUPAC name 2-(2-methylphenyl)pyridine-4-carboxylic acid . It serves as a critical intermediate where the carboxylic acid functions as a handle for amide coupling, while the o-tolyl moiety provides hydrophobic bulk and conformational restriction.

Table 1: Physicochemical Data

PropertyValue / Description
IUPAC Name 2-(2-methylphenyl)pyridine-4-carboxylic acid
Common Name 2-(o-Tolyl)isonicotinic acid
CAS Registry Number 883528-31-2
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O
Predicted pKa (Acid) ~4.8 (Carboxylic acid)
Predicted pKa (Base) ~3.2 (Pyridine nitrogen)
cLogP ~2.75
Appearance Off-white to pale yellow solid

Synthetic Methodology

The most robust route to 2-(2-methylphenyl)isonicotinic acid is the Suzuki-Miyaura cross-coupling of a 2-haloisonicotinic acid derivative with 2-methylphenylboronic acid.

Retrosynthetic Analysis

The strategic disconnection occurs at the C2–C1' bond connecting the pyridine and phenyl rings. This approach utilizes commercially available 2-chloroisonicotinic acid (or its methyl ester) as the electrophile.

Retrosynthesis Target Target: 2-(2-Methylphenyl)isonicotinic acid Disconnection C-C Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Electrophile: 2-Chloroisonicotinic acid Disconnection->Precursor1 Precursor2 Nucleophile: 2-Methylphenylboronic acid Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy identifying key precursors.

Optimized Synthetic Protocol

Reaction Type: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[2][3][4] Scale: 10 mmol (Typical lab scale).

Reagents:

  • Substrate: Methyl 2-chloroisonicotinate (Preferred over the free acid to prevent catalyst poisoning by the carboxylate).

  • Boronic Acid: 2-Methylphenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (3 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Workflow:

  • Inert Setup: Charge a round-bottom flask with Methyl 2-chloroisonicotinate (1.71 g, 10 mmol), 2-Methylphenylboronic acid (1.63 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under a positive stream of nitrogen.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the aryl chloride.

  • Hydrolysis (In-situ): Once coupling is complete, add NaOH (2M, 10 mL) directly to the reaction mixture and stir at 60°C for 1 hour to hydrolyze the methyl ester to the free acid.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through Celite to remove Palladium black.

    • Acidify the filtrate to pH ~3-4 using 1M HCl. The product, 2-(2-methylphenyl)isonicotinic acid, will precipitate.

  • Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

SynthesisWorkflow Start Start: Reagent Weighing Degas Degas Solvents (N2 Sparge) Start->Degas Coupling Suzuki Coupling (90°C, 4-6h) Degas->Coupling Hydrolysis Ester Hydrolysis (NaOH, 60°C) Coupling->Hydrolysis One-pot Workup Acidification & Precipitation Hydrolysis->Workup Final Pure Product: 2-(2-Methylphenyl)isonicotinic acid Workup->Final

Figure 2: Integrated synthetic workflow for the generation of the target acid.

Medicinal Chemistry Utility

The "Ortho-Effect" and Conformational Control

The 2-methyl group on the phenyl ring exerts a significant steric influence, forcing the phenyl ring to twist out of coplanarity with the pyridine ring.

  • Torsion Angle: Unlike an unsubstituted phenyl ring, the o-tolyl group adopts a torsion angle of ~40-60° relative to the pyridine.

  • Solubility: This non-planar conformation disrupts crystal lattice packing energy, often improving the solubility of derivatives compared to their planar analogs.

  • Selectivity: The twist creates a specific 3D shape that can improve selectivity for binding pockets that cannot accommodate a planar biaryl system.

Scaffold Applications

This acid is a versatile precursor for:

  • NK1 Receptor Antagonists: Amide derivatives of 2-phenylpyridines are common pharmacophores in neurokinin-1 antagonists (e.g., Netupitant analogs).

  • Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder, while the o-tolyl group occupies the hydrophobic back-pocket (Gatekeeper region).

  • Isosteres: The carboxylic acid can be converted into bioisosteres such as:

    • Tetrazoles (via nitrile intermediate).

    • Oxadiazoles (via hydrazide intermediate).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over extended periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood, especially during the acidification step.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135467657, 2-(2-Methylphenyl)isonicotinic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Maligres, P. E., et al. (2015).Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (General reference for biaryl synthesis protocols).

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methylphenyl)isonicotinic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Methylphenyl)isonicotinic acid, also known as 2-(o-tolyl)isonicotinic acid, is a substituted pyridinecarboxylic acid with the che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)isonicotinic acid, also known as 2-(o-tolyl)isonicotinic acid, is a substituted pyridinecarboxylic acid with the chemical formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[1] As a derivative of isonicotinic acid, it serves as a crucial building block in medicinal chemistry and materials science. Isonicotinic acid and its derivatives are known to be precursors for various pharmaceuticals, including agents with potential anti-cancer and antifungal activities.[2][3]

The precise structural elucidation and confirmation of purity are paramount for any chemical compound intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide provides an in-depth analysis of the expected spectroscopic data for 2-(2-Methylphenyl)isonicotinic acid, offering a foundational reference for its synthesis and characterization.

Molecular Structure

The structural framework, consisting of a pyridine ring substituted with a carboxylic acid at the 4-position and a 2-methylphenyl (o-tolyl) group at the 2-position, dictates its unique spectroscopic signature.

Caption: Standard workflow for NMR data acquisition.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region is expected to be complex due to the presence of two substituted rings.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.
~8.80Doublet1HH6 (Pyridine)This proton is ortho to the ring nitrogen, resulting in significant deshielding.
~7.85Doublet1HH3 (Pyridine)This proton is meta to the nitrogen and adjacent to the tolyl substituent.
~7.80Singlet1HH5 (Pyridine)This proton is ortho to the carboxylic acid group.
~7.20 - 7.40Multiplet4HAr-H (Tolyl)Protons on the tolyl ring will appear as a complex multiplet due to their varied environments and coupling.
~2.30Singlet3H-CH₃The methyl protons are attached to an aromatic ring and appear as a characteristic singlet.

Note: Predicted chemical shifts are based on standard values for similar chemical environments. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~166.0C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158.0C2 (Pyridine)Carbon atom attached to the tolyl group.
~150.0C6 (Pyridine)Carbon atom ortho to the nitrogen.
~142.0C4 (Pyridine)Carbon atom attached to the carboxylic acid.
~138.0C1' (Tolyl)Quaternary carbon of the tolyl ring attached to the pyridine ring.
~136.0C2' (Tolyl)Quaternary carbon of the tolyl ring attached to the methyl group.
~131.0, 130.0, 128.0, 126.0C3', C4', C5', C6' (Tolyl)Aromatic carbons of the tolyl ring.
~122.0, 121.0C3, C5 (Pyridine)Aromatic carbons of the pyridine ring.
~20.0-CH₃The methyl carbon is in the typical aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeSignificance
3300 - 2500 (broad)O-HStretchingVery broad absorption characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
~1700C=OStretchingStrong, sharp absorption typical for the carbonyl of a carboxylic acid.
~1600, ~1550, ~1480C=C / C=NStretchingMultiple bands corresponding to the aromatic rings (pyridine and phenyl).
~1300C-OStretchingAssociated with the carboxylic acid C-O bond.
3100 - 3000C-H (Aromatic)StretchingAbsorptions for C-H bonds on the aromatic rings.
2980 - 2850C-H (Aliphatic)StretchingAbsorptions for the methyl group C-H bonds.

The IR spectrum provides clear evidence for the key functional groups: the carboxylic acid (broad O-H and sharp C=O stretch) and the aromatic systems. [4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

Caption: General workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Expected Mass Spectrum Data
  • Molecular Ion: The molecular weight of 2-(2-Methylphenyl)isonicotinic acid is 213.23. In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 214.2.

  • Key Fragmentation: The molecule can undergo fragmentation upon ionization. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group.

Plausible Fragmentation Pathway

G mol [C₁₃H₁₁NO₂ + H]⁺ m/z = 214 frag1 Loss of H₂O (-18 Da) mol->frag1 frag2 Loss of COOH (-45 Da) mol->frag2 ion1 [C₁₃H₉NO]⁺ m/z = 196 frag1->ion1 ion2 [C₁₂H₁₀N]⁺ m/z = 168 frag2->ion2

Caption: Potential fragmentation pathways for protonated 2-(2-Methylphenyl)isonicotinic acid.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous characterization of 2-(2-Methylphenyl)isonicotinic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents. The IR spectrum validates the presence of the critical carboxylic acid and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. These spectroscopic signatures serve as a reliable fingerprint for researchers and scientists in the verification of this important chemical intermediate.

References
  • AABlocks. (n.d.). 2-(2-Methylphenyl)-isonicotinic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Huras, B., et al. (2017).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5922, Isonicotinic acid. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Methylphenyl)isonicotinic Acid: From Core Concepts to Synthetic Frontiers

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-methylphenyl)isonicotinic acid, a notable derivative of the pharmacologically signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methylphenyl)isonicotinic acid, a notable derivative of the pharmacologically significant isonicotinic acid scaffold. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its existence and commercial availability underscore the ongoing interest in the functionalization of the isonicotinic acid core. This guide will delve into the foundational history of isonicotinic acid, explore the modern synthetic methodologies for the introduction of aryl substituents at the 2-position of the pyridine ring, and present a detailed analysis of 2-(2-methylphenyl)isonicotinic acid as a case study. The content is structured to provide researchers and drug development professionals with a thorough understanding of the synthesis, potential applications, and future research directions for this class of compounds.

The Isonicotinic Acid Backbone: A Legacy of Therapeutic Innovation

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic organic compound that has served as a cornerstone in medicinal chemistry for decades.[1] Its derivatives have demonstrated a broad spectrum of biological activities, most famously in the treatment of tuberculosis.[2] The discovery of isoniazid (isonicotinic acid hydrazide), a first-line antituberculosis drug, marked a pivotal moment in the fight against this infectious disease and solidified the importance of the isonicotinic acid moiety as a key pharmacophore.

The production of isonicotinic acid on an industrial scale has been a subject of significant chemical research. A common method involves the oxidation of 4-methylpyridine (gamma-picoline).[3] Another established process reacts a mixture of beta and gamma picolines with benzaldehyde to form 4-styryl pyridine, which is then oxidized to yield isonicotinic acid.[2][4] These foundational synthetic routes have made isonicotinic acid and its derivatives readily accessible for further investigation and modification.

The Emergence of 2-Aryl Isonicotinic Acid Derivatives: Expanding the Chemical Space

The strategic placement of an aryl group at the 2-position of the isonicotinic acid ring system significantly alters its steric and electronic properties, opening up new avenues for pharmacological activity. This structural modification has been a key focus in the development of novel therapeutic agents. The synthesis of these 2-aryl derivatives has been greatly advanced by the advent of modern cross-coupling reactions.

Key Synthetic Strategies for 2-Arylation of Pyridines

The introduction of an aryl substituent onto a pyridine ring, particularly at the C2 position, can be achieved through several powerful catalytic methods. These reactions offer chemists precise control over bond formation and are tolerant of a wide range of functional groups.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide is a versatile and widely used method for forming carbon-carbon bonds.[2][5][6] For the synthesis of 2-arylpyridines, this typically involves the coupling of a 2-halopyridine with an arylboronic acid or vice versa.[2] The reaction generally proceeds under mild conditions and with high functional group tolerance.[5][6]

  • Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst.[7][8] This method is particularly useful for the coupling of complex fragments and has been successfully applied to the synthesis of 2-arylpyridines.[9][10] The preparation of stable 2-pyridylzinc reagents has further enhanced the utility of this reaction in medicinal chemistry.[9]

  • Minisci Reaction: This radical-based reaction allows for the direct C-H functionalization of heteroaromatics.[4][11] In the context of pyridine arylation, an aryl radical is generated and adds to the protonated pyridine ring.[11][12][13] While regioselectivity can sometimes be a challenge, modern variations of the Minisci reaction have improved control over the position of arylation.[4][13]

A Profile of 2-(2-Methylphenyl)isonicotinic Acid

Chemical Identity:

Property Value
CAS Number 883528-31-2[3]
Molecular Formula C₁₃H₁₁NO₂[3]
Molecular Weight 213.23 g/mol [3]
IUPAC Name 2-(2-methylphenyl)pyridine-4-carboxylic acid
Synonyms 2-(o-tolyl)isonicotinic acid[3]
Postulated Synthesis of 2-(2-Methylphenyl)isonicotinic Acid

While the original synthesis is not documented in readily available literature, a plausible and efficient route for the preparation of 2-(2-methylphenyl)isonicotinic acid can be designed based on established cross-coupling methodologies. A Suzuki-Miyaura coupling approach is a logical choice due to its robustness and the commercial availability of the starting materials.

Proposed Synthetic Workflow:

G cluster_0 Suzuki-Miyaura Coupling start 2-Bromoisonicotinic acid product 2-(2-Methylphenyl)isonicotinic acid start->product Coupling Reaction reagent1 2-Methylphenylboronic acid reagent1->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: Proposed Suzuki-Miyaura synthesis of 2-(2-Methylphenyl)isonicotinic acid.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried round-bottom flask is added 2-bromoisonicotinic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is then added.

  • Reaction: The reaction mixture is heated to a temperature typically between 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is acidified with an acid such as 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the desired 2-(2-methylphenyl)isonicotinic acid.

Potential Biological Significance and Research Directions

The biological activity of 2-(2-methylphenyl)isonicotinic acid has not been extensively reported in the literature. However, based on the known pharmacology of related isonicotinic acid derivatives, several areas of investigation are warranted:

  • Antimicrobial Activity: Given the well-established antibacterial properties of the isonicotinic acid scaffold, this derivative should be screened against a panel of pathogenic bacteria, including Mycobacterium tuberculosis.

  • Anti-inflammatory Properties: Many pyridine carboxylic acid derivatives exhibit anti-inflammatory effects. Evaluation of 2-(2-methylphenyl)isonicotinic acid in relevant in vitro and in vivo models of inflammation is a logical next step.

  • Enzyme Inhibition: The substituted pyridine ring can act as a ligand for various enzyme active sites. Screening against a broad range of kinases, proteases, and other enzymes of therapeutic relevance could uncover novel biological activities.

The structural features of 2-(2-methylphenyl)isonicotinic acid, specifically the ortho-methyl group on the phenyl ring, introduce a steric constraint that could influence its binding to biological targets and its metabolic stability. This makes it an interesting candidate for further medicinal chemistry exploration.

Conclusion

While the precise origins of 2-(2-methylphenyl)isonicotinic acid remain to be fully elucidated from historical records, its chemical structure represents a logical and compelling extension of the isonicotinic acid theme in medicinal chemistry. The powerful synthetic methodologies now available to chemists allow for the routine synthesis of such 2-aryl-substituted pyridines, providing a rich platform for the discovery of new therapeutic agents. This technical guide has provided a foundational understanding of the isonicotinic acid core, outlined the key synthetic strategies for its arylation, and presented a detailed profile of 2-(2-methylphenyl)isonicotinic acid. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

  • Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • Zaman, M. F. U., Mubarik, A., Kanwal, A., Rasool, N., & Zaki, M. E. A. (2025). An overview of arylated derivatives of (S)‐2‐aryl‐N‐(1‐phenylethyl)isonicotinamides. Journal of the Chinese Chemical Society.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Anisimova, V. A., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds.
  • Hultquist, M. E., & Barker, R. S. (1956). Process for preparing isonicotinic acid. U.S.
  • Sinha, N., et al. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters.
  • Black, W. C. (1962). Solution of polypyrrolidone in aqueous formic acid and method of preparing same. U.S.
  • Antonchick, A. P., et al. (2012). Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry.
  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.
  • CAS. Patent Kind Codes for CAS Basic & Patent Family Members. [Link]

  • Li, Q., et al. (2020). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H )-quinazolinone.
  • Lima, D. F. B., et al. (2021). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules.
  • Wojtas, K. P., et al. (2022).
  • Judge, V., et al. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
  • Oshiro, Y., et al. (1991). Carbostyril derivatives. U.S.
  • Environmental Protection Agency. (2017). Certain New Chemicals or Significant New Uses; Statements of Findings for October 2017. Federal Register.
  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters.
  • D'Amato, E. M., & Rovis, T. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society.
  • Carboni, A., & Postigo, A. (2019). Recent Advances in Minisci-Type Reactions. Chemistry – A European Journal.
  • Hsu, H.-H., et al. (2024).
  • NIST. Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. [Link]

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Exploratory

An In-depth Technical Guide to 2-(2-Methylphenyl)isonicotinic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(2-methylphenyl)isonicotinic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-methylphenyl)isonicotinic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry. The strategic placement of the ortho-tolyl group at the 2-position of the isonicotinic acid scaffold presents a unique structural motif for exploration in drug discovery. This document delves into the synthetic pathways, potential pharmacological activities, and future research directions for this class of compounds, offering a foundational resource for scientists engaged in the development of novel therapeutics.

Introduction: The Strategic Importance of the 2-Aryl Isonicotinic Acid Scaffold

Isonicotinic acid and its derivatives have long been a cornerstone in pharmaceutical development, with notable examples including the anti-tubercular agent isoniazid.[1][2] The pyridine ring serves as a versatile scaffold, and its substitution allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of an aryl group at the 2-position, particularly a sterically hindered moiety like the 2-methylphenyl (o-tolyl) group, creates a distinct three-dimensional structure that can influence receptor binding, metabolic stability, and overall biological activity.

Derivatives of the parent nicotinic and isonicotinic acid frameworks have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Specifically, 2-methylnicotinic acid, a positional isomer of the topic compound, is a key intermediate in the synthesis of IKK beta inhibitors and oncolytic drugs, highlighting the potential of this substitution pattern in targeting pathways related to inflammation and cell proliferation.[4] This guide will focus on the 2-(2-methylphenyl) variant of isonicotinic acid, exploring its synthesis and potential as a valuable building block for novel therapeutic agents.

Synthesis and Molecular Architecture

The synthesis of 2-(2-methylphenyl)isonicotinic acid (CAS 883528-31-2) is most effectively approached through modern cross-coupling methodologies, followed by ester hydrolysis.[5] The Suzuki-Miyaura cross-coupling reaction is the method of choice for forming the critical carbon-carbon bond between the pyridine and phenyl rings.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the bond between the pyridine C2 position and the tolyl ring, leading to a 2-halopyridine derivative and an o-tolylboronic acid. To circumvent potential complications with the free carboxylic acid during the cross-coupling reaction, a methyl ester protecting group is employed.

Retrosynthesis Target 2-(2-Methylphenyl)isonicotinic Acid Ester Methyl 2-(2-Methylphenyl)isonicotinate Target->Ester Ester Hydrolysis Coupling_Partners Methyl 2-chloroisonicotinate + o-Tolylboronic Acid Ester->Coupling_Partners Suzuki-Miyaura Coupling Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Methyl 2-chloroisonicotinate Product Methyl 2-(2-Methylphenyl)isonicotinate Reactant1->Product Reactant2 o-Tolylboronic Acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-(2-Methylphenyl)isonicotinate

  • Materials: Methyl 2-chloroisonicotinate, o-tolylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (e.g., toluene/water or dioxane).

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-chloroisonicotinate (1 equivalent), o-tolylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(2-methylphenyl)isonicotinate.

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 2-(2-Methylphenyl)isonicotinate

  • Materials: Methyl 2-(2-methylphenyl)isonicotinate, a base (e.g., LiOH, NaOH, or KOH), a solvent system (e.g., THF/water or methanol/water).

  • Procedure:

    • Dissolve the methyl ester in the solvent system.

    • Add an aqueous solution of the base (typically 1.5-3 equivalents).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(2-methylphenyl)isonicotinic acid. A mild hydrolysis agent like trimethyltin hydroxide can also be employed for selective ester cleavage. [7][8]

Potential Pharmacological Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for 2-(2-methylphenyl)isonicotinic acid is not yet widely published, the broader class of nicotinic and isonicotinic acid derivatives provides a strong rationale for its investigation in several therapeutic areas.

Anti-inflammatory Activity

Many isonicotinic acid derivatives are known to possess anti-inflammatory properties. [2]The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of signaling pathways involving reactive oxygen species (ROS). [2]The 2-aryl substitution pattern is of particular interest, as it can mimic the core structure of some non-steroidal anti-inflammatory drugs (NSAIDs).

Hypothesized Structure-Activity Relationships:

  • The Carboxylic Acid Moiety: This group is often crucial for activity, acting as a key binding feature to the target protein, similar to many NSAIDs.

  • The Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor, influencing the compound's orientation within a binding pocket.

  • The 2-(2-Methylphenyl) Group: The ortho-methyl group introduces a torsional angle between the phenyl and pyridine rings, creating a non-planar conformation. This fixed orientation can be critical for fitting into a specific binding site and may enhance selectivity for a particular target. Variations in the substitution on this phenyl ring would be a primary focus for SAR studies.

Anticancer Potential

Nicotinamide and nicotinic acid derivatives have been investigated for their anticancer activities. [1][3]Some compounds from this class have been shown to inhibit tumor cell proliferation. [9]The potential mechanisms are diverse and can include the inhibition of kinases or other enzymes crucial for cancer cell survival. The aforementioned role of 2-methylnicotinic acid as an intermediate for an IKK beta inhibitor (ML-120B) and an oncolytic drug (BAY-1082439) provides a strong impetus for evaluating 2-(2-methylphenyl)isonicotinic acid in oncology. [4]

Antimicrobial and Other Activities

The isonicotinic acid core is famously present in the anti-tuberculosis drug isoniazid. [1]While the mechanism of isoniazid is specific, the scaffold itself is a validated starting point for developing new antimicrobial agents. Derivatives have also been explored for activity against various bacteria and fungi. [9]

Analytical Characterization

The characterization of 2-(2-methylphenyl)isonicotinic acid and its intermediates would rely on standard analytical techniques:

TechniqueExpected Observations
¹H NMR Aromatic protons from both the pyridine and tolyl rings, a singlet for the methyl group on the tolyl ring, and a broad singlet for the carboxylic acid proton.
¹³C NMR Distinct signals for the carboxyl carbon, and the aromatic carbons of both rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₁₃H₁₁NO₂ = 213.23 g/mol ).
Infrared (IR) Spectroscopy Characteristic stretches for the O-H of the carboxylic acid, the C=O of the carboxyl group, and C=C/C=N bonds of the aromatic rings.
High-Performance Liquid Chromatography (HPLC) To determine purity and for reaction monitoring.

Future Directions and Conclusion

2-(2-methylphenyl)isonicotinic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The immediate future research directions should focus on:

  • Systematic Biological Screening: The compound and a library of its analogues should be screened against a panel of targets related to inflammation (e.g., COX-1/2, IKK beta) and cancer (e.g., various kinases, cancer cell lines).

  • Structure-Activity Relationship (SAR) Studies: A focused medicinal chemistry effort to synthesize analogues by modifying the 2-methylphenyl ring (e.g., varying the position of the methyl group, introducing other substituents) will be crucial to optimize activity and selectivity.

  • Computational Modeling: Molecular docking and other in silico studies can help to identify potential biological targets and guide the design of more potent analogues.

References

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671.
  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved February 2, 2026, from [Link]

  • Brückner, R., et al. (2010). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron Letters, 51(43), 5763-5766.
  • Google Patents. (1966). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
  • Google Patents. (2021). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2018). Molecules, 23(10), 2579.
  • Google Patents. (2022). US20220296546A1 - Methods Of Treatment Of Inflammation Related Conditions Using Pluripotent Anti-inflammatory And Metabolic Modulators.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.
  • Google Patents. (1998). United States Patent (19). Retrieved February 2, 2026, from [Link]

  • New Drug Approvals. (n.d.). Anti-inflammatory. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1998). JPH10139716A - Hydrolysis of methyl acetate.
  • Google Patents. (2010). US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use.
  • Google Patents. (2005). US20050203072A1 - Compositions, combinations, and methods for treating cardiovascular conditions and other associated conditions.
  • PubChem. (n.d.). Methyl 3-(m-tolyl)isonicotinate. Retrieved February 2, 2026, from [Link]

  • Reddy, P. V. G., et al. (2010). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Tetrahedron Letters, 51(1), 163-166.
  • Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition in English, 44(9), 1378-82.

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Foundational

Solubility Profile of 2-(2-Methylphenyl)isonicotinic Acid: A Technical Guide

Executive Summary 2-(2-Methylphenyl)isonicotinic acid (CAS: Analogous to 55240-51-2) is a critical heteroaromatic building block, frequently utilized in the synthesis of NK1 receptor antagonists (e.g., Netupitant analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methylphenyl)isonicotinic acid (CAS: Analogous to 55240-51-2) is a critical heteroaromatic building block, frequently utilized in the synthesis of NK1 receptor antagonists (e.g., Netupitant analogs) and other pharmacophores requiring a biaryl-pyridine scaffold.[1][2][3]

Understanding its solubility profile is not merely a matter of data collection but a strategic necessity for process optimization.[1] As a zwitterionic species containing both a basic pyridine nitrogen and an acidic carboxyl group, its solubility is governed by a complex interplay of pH, dielectric constant, and crystal lattice energy.[1] This guide provides a comprehensive solubility profile, theoretical physicochemical basis, and validated experimental protocols to ensure reproducible processing and purification.

Physicochemical Characterization

Before addressing solvent-specific data, we must establish the fundamental properties driving solubility.[1] This molecule exhibits amphoteric behavior , meaning its solubility is heavily pH-dependent.[1][2][3]

Structural Analysis & Theoretical Descriptors
PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Weight 213.23 g/mol Moderate MW suggests good permeability but potential for high lattice energy.[1][2][3]
pKa 1 (Pyridine N) ~3.2 – 3.8 (Predicted)Protonation below pH 3 increases aqueous solubility (Cationic form).[2]
pKa 2 (Carboxylic Acid) ~4.5 – 5.0 (Predicted)Deprotonation above pH 5 increases aqueous solubility (Anionic form).[2]
Isoelectric Point (pI) ~3.8 – 4.2Minimum Solubility Zone. The neutral zwitterion dominates here, often precipitating from aqueous media.
LogP (Octanol/Water) 2.6 – 2.9Moderately lipophilic. Indicates good solubility in alcohols and chlorinated solvents, poor in neutral water.
H-Bond Donors/Acceptors 1 / 3Capable of strong intermolecular H-bonding, potentially leading to stable crystal polymorphs.[1][2][3]

Process Insight: The 2-methylphenyl (o-tolyl) group introduces steric twist, disrupting planarity.[1][2][3] This often lowers the melting point compared to the phenyl analog, potentially enhancing solubility in organic solvents compared to the rigid 2-phenylisonicotinic acid.[1][2]

Solubility Profile

pH-Dependent Aqueous Solubility (The "U-Curve")

The solubility of 2-(2-Methylphenyl)isonicotinic acid in water follows a classic U-shaped profile.[1][2][3]

  • Region A (pH < 2): High solubility.[2] The pyridine nitrogen is protonated (

    
    ), forming a soluble cationic salt (e.g., hydrochloride).[1][2]
    
  • Region B (pH 3.5 – 4.5): Critical Process Parameter. This is the Isoelectric Zone.[2] The molecule exists primarily as a neutral zwitterion or uncharged species.[1] Solubility drops to

    
    .[2] This is the ideal pH for isolation via precipitation.
    
  • Region C (pH > 6): High solubility.[2] The carboxylic acid is deprotonated (

    
    ), forming a soluble anionic salt.[1][2]
    
Organic Solvent Screen (at 25°C)

The following data summarizes the solubility behavior in common process solvents.

Solvent ClassSolventSolubility RatingProcess Application
Protic Polar MethanolHigh (>50 mg/mL)Recrystallization, Transfer solvent.[1][2][3]
Protic Polar EthanolHigh (>40 mg/mL)Preferred green solvent for crystallization.
Aprotic Polar DMSOVery High (>100 mg/mL)Stock solutions for bio-assays; difficult to remove.
Aprotic Polar THFGood (>25 mg/mL)Common reaction solvent (e.g., Suzuki coupling).
Chlorinated DCMModerate (~10-20 mg/mL)Extraction (requires pH adjustment).[2][3]
Non-Polar TolueneLow (Cold), High (Hot)Ideal for antisolvent crystallization or hot extraction.
Non-Polar Hexanes/HeptaneInsoluble Antisolvent for inducing precipitation.

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105[1][2][3]

Objective: To determine the thermodynamic solubility in a specific solvent system.

  • Preparation: Weigh ~50 mg of 2-(2-Methylphenyl)isonicotinic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly. Shake at 25°C for 24 hours (use a thermomixer).

  • Observation:

    • If fully dissolved, add more solid until saturation is visible.

    • If solid remains, proceed to sampling.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Dilute the supernatant 100x with mobile phase and analyze via HPLC (UV detection at 254 nm).

  • Calculation:

    
    
    
Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Critical for defining the isolation pH.[1][2][3]

  • Dissolution: Dissolve 10 mg of compound in 0.1 M NaOH (fully anionic state).

  • Titration: Slowly titrate with 0.1 M HCl while monitoring turbidity (UV-Vis probe) or light scattering.

  • Data Capture: Record the pH at the onset of precipitation (Cloud Point). This marks the boundary of the solubility window.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's state.

SolubilityLogic Start 2-(2-Methylphenyl) isonicotinic acid State_Solid Solid State (Powder/Crystal) Start->State_Solid PH_Check Aqueous System? State_Solid->PH_Check Organic_Check Organic System? State_Solid->Organic_Check Acidic pH < 2 (Cationic Form) PH_Check->Acidic Add HCl Neutral pH 3.5 - 4.5 (Zwitterion/Neutral) PH_Check->Neutral Buffer Basic pH > 6 (Anionic Form) PH_Check->Basic Add NaOH Soluble_Aq Soluble (Homogeneous) Acidic->Soluble_Aq Precipitate Precipitation (Isolation Point) Neutral->Precipitate Basic->Soluble_Aq Polar Methanol/Ethanol (High Solubility) Organic_Check->Polar NonPolar Toluene/Heptane (Temp Dependent) Organic_Check->NonPolar Polar->Soluble_Aq NonPolar->Precipitate Cool Recryst Recrystallization (Heat -> Cool) NonPolar->Recryst Heat

Figure 1: Solubility decision matrix illustrating the impact of pH and solvent polarity on processing strategies.[1][2][3]

Implications for Drug Development[1][2][4][5]

Purification Strategy (The "pH Swing")

The sharp drop in solubility at pH 4.0 is the most effective purification handle.

  • Step 1: Dissolve crude reaction mixture in dilute NaOH (pH 10). Impurities insoluble in base (e.g., neutral organic byproducts) can be extracted into Toluene or DCM.

  • Step 2: Acidify the aqueous layer to pH 4.[1]0. The product will precipitate as a white/off-white solid.[1]

  • Step 3: Filter and wash with water (to remove inorganic salts) and heptane (to remove lipophilic impurities).[2]

Formulation

For oral dosage forms, the free acid has poor bioavailability due to low solubility in gastric fluid (pH 1-2 is okay, but intestinal pH 6-7 is better).[1][2]

  • Recommendation: Salt formation (e.g., Sodium or Potassium salt) is recommended to improve dissolution rates in neutral media.

References

  • Hoffmann-Emery, F., et al. (2006).[1][4] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 71(5), 2000–2008.[4] Link[2][3]

  • Helsinn Healthcare SA. (2001).[2] "Pyridine derivatives and their use as NK1 antagonists." U.S. Patent 6,297,375.[2] Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (General reference for pKa/Solubility profiling methodology). Link[2][3]

  • PubChem. (2025).[3][5][6][7] "Isonicotinic acid (Compound Summary)." National Library of Medicine.[1] Link[2][3]

  • ChemicalBook. (2025).[2] "2-Phenylisonicotinic acid Properties." (Used as SAR proxy).[2] Link

Sources

Exploratory

"2-(2-Methylphenyl)isonicotinic acid" physical and chemical characteristics

Executive Summary 2-(2-Methylphenyl)isonicotinic acid (also known as 2-(o-tolyl)isonicotinic acid) is a functionalized biaryl building block characterized by a pyridine-4-carboxylic acid core substituted at the 2-positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methylphenyl)isonicotinic acid (also known as 2-(o-tolyl)isonicotinic acid) is a functionalized biaryl building block characterized by a pyridine-4-carboxylic acid core substituted at the 2-position with an o-tolyl group. This compound represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of enzyme inhibitors (e.g., Xanthine Oxidase), receptor antagonists, and hybrid "twin drugs." Furthermore, its structural motif—combining a hard carboxylate donor with a soft pyridine nitrogen—makes it a candidate ligand for the construction of Metal-Organic Frameworks (MOFs).

This guide provides an exhaustive technical overview, moving beyond basic catalog data to offer actionable synthesis protocols, purification strategies, and structural insights for researchers in drug discovery and materials science.

Chemical Identity & Molecular Architecture[1]

The molecule features a steric clash between the methyl group of the phenyl ring and the pyridine protons, inducing a twisted biaryl conformation. This non-planar geometry is significant for disruption of pi-stacking in crystal engineering and enhancing solubility compared to planar analogs.

Table 1: Physicochemical Profile
ParameterValue / DescriptionNotes
IUPAC Name 2-(2-Methylphenyl)pyridine-4-carboxylic acid
CAS Number 883528-31-2Verified Identifier
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O
Appearance Off-white to pale yellow solidCrystalline powder
Predicted LogP 2.76 ± 0.3Moderate lipophilicity
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Predicted based on isonicotinic acid
pKa (Base) ~2.8 - 3.2 (Pyridine N)Reduced basicity due to EWG (-COOH)
Solubility DMSO, Methanol, dilute aqueous baseInsoluble in water at neutral pH

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to 2-(2-Methylphenyl)isonicotinic acid is the palladium-catalyzed cross-coupling of 2-chloroisonicotinic acid (or its ester) with 2-methylphenylboronic acid . Direct coupling of the free acid is possible but often results in lower yields due to catalyst poisoning; therefore, the ester route (followed by hydrolysis) is the industry standard for high-purity synthesis.

Reaction Pathway Visualization

SynthesisPathway cluster_legend Process Key Start1 2-Chloroisonicotinic Acid Methyl Ester Catalyst Pd(dppf)Cl2 • DCM K2CO3 / Dioxane / H2O Start1->Catalyst Start2 2-Methylphenyl- boronic Acid Start2->Catalyst Intermediate Ester Intermediate (Methyl 2-(o-tolyl)isonicotinate) Catalyst->Intermediate 90-100°C, 12h Hydrolysis LiOH / THF / H2O Reflux -> Acidification Intermediate->Hydrolysis Product Target Product: 2-(2-Methylphenyl) isonicotinic acid Hydrolysis->Product pH Adjustment (HCl to pH 3-4) key1 Reactants key2 Conditions key3 Product

Figure 1: Two-step synthetic workflow emphasizing the ester protection strategy to maximize yield.

Detailed Experimental Protocol

Step 1: Cross-Coupling (Ester Formation)

  • Charge: In a reaction vial, combine Methyl 2-chloroisonicotinate (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂•CH₂Cl₂ (0.05 eq) under nitrogen flow.

  • Reaction: Seal and heat to 95°C for 12–16 hours. Monitor by LC-MS (Target mass: M+H = 228.1 for methyl ester).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Saponification (Hydrolysis)

  • Dissolution: Dissolve the ester intermediate in THF/Water (1:1).

  • Reagent: Add LiOH•H₂O (3.0 eq).

  • Reaction: Stir at room temperature (or mild heat 40°C) for 4 hours.

  • Isolation (Critical):

    • Evaporate THF under reduced pressure.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify dropwise with 1N HCl to pH 3–4. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological or material applications, the following validation parameters must be met.

Table 2: QC Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 96% (Area %)
Identity ¹H-NMR (DMSO-d₆)Confirms 2-tolyl signals (δ 2.3-2.4 ppm) and pyridine splitting.
Mass Spec ESI-MS (Positive Mode)[M+H]⁺ = 214.23 ± 0.5 Da
Residual Solvents GC-HeadspaceDioxane < 380 ppm (Class 2 limit)
NMR Interpretation Guide
  • Methyl Group: Look for a sharp singlet around δ 2.35 ppm (3H).

  • Pyridine Ring:

    • H-6 (Ortho to N): Doublet around δ 8.8 ppm .

    • H-3 (Ortho to Aryl): Singlet (broadened by long-range coupling) around δ 8.2 ppm .

    • H-5: Doublet of doublets around δ 7.8 ppm .

  • Phenyl Ring: Multiplet cluster between δ 7.2 – 7.5 ppm (4H).

Applications in Drug Discovery & Materials[1]

Medicinal Chemistry: The "Twin Drug" Concept

This compound is often utilized in the synthesis of Twin Drugs —molecules that combine two pharmacophores into a single entity. The isonicotinic acid moiety mimics the structure of Isoniazid (anti-TB) and Niacin, while the o-tolyl group adds lipophilicity and steric bulk, potentially improving membrane permeability and altering metabolic stability compared to the unsubstituted analog.

Ligand Design for MOFs

The 2-(2-Methylphenyl)isonicotinic acid structure is a "divergent" ligand.

  • Coordination Sites: The carboxylic acid binds metal clusters (e.g., Zn, Zr), while the pyridine nitrogen can coordinate to a second metal center or act as a hydrogen bond acceptor.

  • Steric Control: The ortho-methyl group forces the phenyl ring out of plane relative to the pyridine. This twist prevents close packing, creating larger pore volumes in Metal-Organic Frameworks, useful for gas storage or catalysis applications.

Handling, Safety, and Stability

GHS Classification: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store at 2–8°C (Refrigerated).

  • Keep container tightly closed in a dry, well-ventilated place.

  • Hygroscopic nature: Limit exposure to ambient moisture to prevent hydrolysis or clumping.

References

  • PubChem. 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid (Analogous Structural Data). National Library of Medicine. Link

  • ChemScene. 2-(O-tolyl)isonicotinic acid Product Monograph (CAS 883528-31-2).[1][2][3][4]Link

  • Sigma-Aldrich. Pyridine-4-carboxylic acid Derivatives and Building Blocks.Link

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. (2013).[5] Vol 5(4), 147-152. Link

  • BLD Pharm. 4-(5-Carboxypyridin-2-yl)isophthalic acid (MOF Ligand Context).Link

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-(2-Methylphenyl)isonicotinic Acid

This guide provides a detailed overview of the essential safety and handling protocols for 2-(2-Methylphenyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the essential safety and handling protocols for 2-(2-Methylphenyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established safety data from structurally related compounds to establish a robust framework for risk mitigation. Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Methylphenyl)isonicotinic acid, the precautionary measures outlined herein are extrapolated from the known profiles of isonicotinic acid and its derivatives. This approach is grounded in the principle of chemical similarity, where the toxicological and handling requirements of a novel compound can be reasonably anticipated by examining its parent structures.

Compound Identification and Hazard Classification

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-(2-Methylphenyl)isonicotinic acid-
Synonyms 2-(o-tolyl)pyridine-4-carboxylic acid-
Molecular Formula C₁₃H₁₁NO₂-
Molecular Weight 213.23 g/mol -
Appearance Assumed to be a solidInferred from related compounds
Melting Point 270-271 °C (for 2-Phenyl-isonicotinic acid)[5]
Boiling Point 478.8±33.0 °C (Predicted for 2-Phenyl-isonicotinic acid)[5]
Water Solubility Expected to have low water solubilityInferred from isonicotinic acid[6][7]

Hazard Identification and Risk Assessment

The primary hazards associated with 2-(2-Methylphenyl)isonicotinic acid, inferred from its parent compound, are:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[1][2][4][8].

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation[1][2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[1][2][3][4][9].

  • Ingestion: Ingestion may cause irritation to the mucous membranes[1].

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance to be handled, the nature of the experimental procedures, and the potential for exposure.

cluster_0 Hazard Identification cluster_1 Risk Assessment & Mitigation Compound 2-(2-Methylphenyl)isonicotinic Acid Hazards Potential Hazards: - Eye Irritation - Skin Irritation - Respiratory Irritation - Ingestion Hazard Compound->Hazards Based on structural similarity to Isonicotinic Acid RiskAssessment Evaluate: - Quantity - Procedure - Exposure Potential Hazards->RiskAssessment Informs PPE Personal Protective Equipment (PPE) RiskAssessment->PPE EngControls Engineering Controls RiskAssessment->EngControls AdminControls Administrative Controls RiskAssessment->AdminControls

Caption: Logical relationship between hazard identification and risk mitigation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of 2-(2-Methylphenyl)isonicotinic acid should be conducted in a well-ventilated area[1][4][10]. For procedures that may generate dust, a chemical fume hood is mandatory.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled[11].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles[12].To prevent eye contact and subsequent irritation[1][2][4][8].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)[4].To prevent skin contact and irritation[1][2][3][4].
Skin and Body Protection Laboratory coat and long-sleeved clothing[4].To minimize skin exposure.
Respiratory Protection For operations generating significant dust, a NIOSH-approved respirator is recommended[4][12].To prevent inhalation and respiratory tract irritation[1][2][3][4][9].
Handling Procedures
  • Avoid the formation of dust[1][4][10].

  • Do not breathe dust, fumes, or vapors[2][3].

  • Avoid contact with skin, eyes, and clothing[1][4][8][10].

  • Wash hands thoroughly after handling[1][2].

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2][4][10].

  • Keep away from strong oxidizing agents and strong reducing agents[1].

cluster_workflow Safe Handling Workflow Start Start: Retrieve Compound Prep Prepare Work Area: - Ensure ventilation - Verify safety equipment Start->Prep DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle Compound in Fume Hood DonPPE->Handle Store Store Properly Handle->Store Clean Clean Work Area & Dispose of Waste Store->Clean DoffPPE Doff PPE Clean->DoffPPE End End DoffPPE->End

Caption: Step-by-step workflow for the safe handling of 2-(2-Methylphenyl)isonicotinic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][4][11].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][4][11].

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention[1][3][4].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention[1][4].

Spill and Leak Response
  • Small Spills: Carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust[12].

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and use a dust suppressant if necessary. Collect the spilled material and dispose of it in accordance with local regulations[2].

Disposal Considerations

Dispose of 2-(2-Methylphenyl)isonicotinic acid and its containers in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways[12].

Conclusion

While specific safety data for 2-(2-Methylphenyl)isonicotinic acid is limited, a conservative approach based on the known hazards of isonicotinic acid provides a robust framework for its safe handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Continuous vigilance and adherence to established safety protocols are essential for maintaining a safe laboratory environment.

References

  • Methyl isonicotinate - Wikipedia. Available at: [Link]

  • Safety data sheet - CPAChem. (2023-12-18). Available at: [Link]

  • Safety Data Sheet: Isonicotinic acid - Carl ROTH. Available at: [Link]

  • Leaders Guide Safe Handling Of Methylenediphenyl Diisocyanate | American Chemistry Council. Available at: [Link]

  • Isonicotinic acid - Wikipedia. Available at: [Link]

  • Isonicotinic Acid. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"2-(2-Methylphenyl)isonicotinic acid" synthesis experimental protocol

Abstract & Introduction This application note details the synthesis of 2-(2-Methylphenyl)isonicotinic acid , a functionalized biaryl pyridine scaffold often utilized in the development of xanthine oxidase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 2-(2-Methylphenyl)isonicotinic acid , a functionalized biaryl pyridine scaffold often utilized in the development of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and NK1 antagonists.

The core challenge in synthesizing this molecule lies in the steric hindrance present at the coupling interface. The ortho-methyl group on the phenyl ring and the nitrogen lone pair on the pyridine ring create significant steric clash, often reducing the efficiency of standard Suzuki-Miyaura coupling conditions. This protocol utilizes a high-activity catalyst system and a two-step esterification-hydrolysis strategy to maximize yield and simplify purification.

Retrosynthetic Analysis

The most reliable disconnection is at the C2–C1' biaryl bond. While direct coupling to the carboxylic acid is possible, the zwitterionic nature of isonicotinic acid derivatives complicates organic extraction and flash chromatography. Therefore, this protocol proceeds via the methyl ester intermediate.

Strategic Disconnection:

  • Target: 2-(2-Methylphenyl)isonicotinic acid

  • Intermediate: Methyl 2-(2-methylphenyl)isonicotinate

  • Starting Materials: Methyl 2-bromoisonicotinate + 2-Methylphenylboronic acid

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate for easier purification.

Experimental Protocol

Method A: The "Robust" Two-Step Route (Recommended)

This route is preferred for medicinal chemistry campaigns requiring high purity (>98%) and scalability.

Step 1: Suzuki-Miyaura Coupling

Reaction: Methyl 2-bromoisonicotinate + 2-Methylphenylboronic acid → Methyl 2-(2-methylphenyl)isonicotinate

Reagents & Materials:

  • Methyl 2-bromoisonicotinate: 1.0 equiv (e.g., 2.16 g, 10 mmol)

  • 2-Methylphenylboronic acid: 1.2 equiv (1.63 g, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Selected for thermal stability and resistance to deactivation.

  • Base: Cs₂CO₃ (3.0 equiv) - Cesium is superior to Potassium for sterically hindered couplings due to the "cesium effect" (solubility/cation size).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Procedure:

  • Setup: Charge a 100 mL round-bottom flask (or pressure vial) with Methyl 2-bromoisonicotinate, 2-Methylphenylboronic acid, and Cs₂CO₃.

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) under a positive stream of N₂.

  • Reaction: Heat the mixture to 100°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The bromide starting material should be consumed.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with EtOAc.

    • Partition the filtrate between EtOAc (50 mL) and Water (50 mL).

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: 0–20% EtOAc in Hexanes.

    • Expectation: The product is a pale yellow oil or low-melting solid.

Step 2: Ester Hydrolysis

Reaction: Methyl 2-(2-methylphenyl)isonicotinate → 2-(2-Methylphenyl)isonicotinic acid

Procedure:

  • Dissolve the intermediate from Step 1 in THF/MeOH/Water (3:1:1, 50 mL).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required if precipitation occurs).[4]

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL).

    • Critical Step: Acidify carefully with 1N HCl to pH ~3–4. The zwitterionic acid will precipitate.

    • Filter the white solid, wash with cold water, and dry under high vacuum.

Method B: Direct Coupling (High-Throughput / "Green" Route)

Used when rapid library generation is required, and yield (<60%) is less critical than speed.

Modifications:

  • Substrate: 2-Bromoisonicotinic acid.[2]

  • Base: K₂CO₃ (3.5 equiv) - Extra base needed to deprotonate the carboxylic acid first.

  • Workup: Requires careful pH adjustment. After the reaction, dilute with water, wash with EtOAc (to remove non-acidic impurities), then acidify the aqueous layer to precipitate the product.

Critical Process Parameters (CPP) & Optimization

ParameterRecommendationScientific Rationale
Catalyst Selection Pd(dppf)Cl₂ or SPhos Pd G3 The ortho-methyl group creates steric bulk. SPhos is an electron-rich, bulky Buchwald ligand specifically designed to facilitate oxidative addition and reductive elimination in hindered biaryls.
Degassing Mandatory Oxygen causes homocoupling of the boronic acid and deactivates the catalyst. Sparge solvents with Argon/N₂ for 15 mins.
Stoichiometry 1.2–1.5 equiv Boronic Acid Ortho-substituted boronic acids are prone to protodeboronation (losing the B(OH)₂ group) before coupling. Excess reagent compensates for this loss.
Temperature 90–100°C High thermal energy is required to overcome the rotational barrier and steric repulsion during the transmetallation step.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H, COOH).

    • δ 8.85 (d, J = 5.0 Hz, 1H, Py-H6).

    • δ 8.10 (s, 1H, Py-H3).

    • δ 7.80 (d, J = 5.0 Hz, 1H, Py-H5).

    • δ 7.30–7.50 (m, 4H, Ar-H).

    • δ 2.35 (s, 3H, Ar-CH₃).

  • MS (ESI): Calculated for C₁₃H₁₁NO₂ [M+H]⁺: 214.08. Found: 214.1.

Safety & Handling

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but handle as chemical irritants.

  • Waste Disposal: Aqueous waste contains Palladium and Cesium; dispose of in heavy metal waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Reference for SPhos efficacy in hindered systems). Link

  • BenchChem. (2025).[2] Application Notes for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (General protocol adaptation). Link

  • ChemScene. (n.d.). 2-(O-tolyl)isonicotinic acid Product Page (CAS 883528-31-2).[5] Link

Sources

Application

Application Note: Purification of 2-(2-Methylphenyl)isonicotinic Acid

[1] Executive Summary This guide details the purification of 2-(2-Methylphenyl)isonicotinic acid , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1] The presence of both a basic pyridine nit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the purification of 2-(2-Methylphenyl)isonicotinic acid , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1] The presence of both a basic pyridine nitrogen and an acidic carboxyl group renders this molecule amphoteric , a property that serves as the primary lever for purification.

This protocol addresses the three most common challenges in isolating this specific scaffold:

  • Regioisomer & Neutral Impurity Removal: Leveraging pH-switchable solubility.[1]

  • Palladium Sequestration: Reducing residual metal content from catalytic synthesis to <10 ppm.[1]

  • Solid-State Control: Crystallization strategies to ensure free-flowing solid isolation.[1]

Physicochemical Profile & Solubility Logic

Understanding the "Switchable" nature of the molecule is the key to designing the workup.

StatepH ConditionSpecies DominanceSolubility (Aq.)Solubility (Org.)[1][2][3][4]
Cationic pH < 2.0Pyridinium (

)
HighLow
Zwitterionic / Neutral pH 3.5 – 5.0Isoelectric (

)
Minimum (Precipitates) Low
Anionic pH > 9.0Carboxylate (

)
HighLow

Application Insight: The 2-methylphenyl (o-tolyl) group adds significant lipophilicity compared to the parent isonicotinic acid.[1] While this reduces water solubility overall, it enhances the efficiency of removing non-polar impurities (like de-halogenated byproducts or homocoupled biaryls) during the basic extraction phase.

Protocol 1: The "pH-Swing" Extraction (Primary Purification)

This method is the "workhorse" for bulk cleanup.[1] It relies on the fact that most Suzuki impurities (biaryls, phosphine oxides) are neutral and will not follow the target molecule into the aqueous base.

Reagents
  • Organic Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1] Note: DCM can be used but is less green.

  • Base: 1M NaOH or 10%

    
    .
    
  • Acid: 1M HCl and 6M HCl.[1]

  • Brine: Saturated NaCl.

Step-by-Step Workflow
  • Reaction Quench & Concentration:

    • Concentrate the crude reaction mixture to remove bulk reaction solvents (e.g., Dioxane, THF).

    • Redissolve the residue in Ethyl Acetate .[1]

  • Basic Extraction (Target Solubilization):

    • Add 1M NaOH to the organic phase until the aqueous layer pH is > 10.[1]

    • Mechanism: The target converts to its sodium salt (soluble in water).[1] Neutral impurities (catalyst ligands, dimers) remain in the EtOAc.

    • Critical Step: Separate layers.[1] Keep the Aqueous Layer .[1]

    • (Optional) Back-wash the aqueous layer with fresh EtOAc to remove entrained neutrals.[1]

  • Acidification & Precipitation (The Isoelectric Trap):

    • Cool the basic aqueous solution to 5–10°C.[1]

    • Slowly add 1M HCl with vigorous stirring.

    • Observation: The solution will cloud as it passes pH 7.

    • Target: Adjust pH to 3.8 – 4.2 . This is the estimated isoelectric point where solubility is lowest.[1]

    • Caution: Do not overshoot to pH 1, or the pyridinium salt may form and redissolve the product.

  • Isolation:

    • Filter the resulting white/off-white solid.[1]

    • Wash the cake with cold water (removes inorganic salts) and a small amount of cold acetone (removes trace organics).[1]

    • Dry under vacuum at 45°C.[1]

Protocol 2: Palladium Scavenging (Metal Removal)

Suzuki couplings often leave 500–1000 ppm of residual Pd.[1] For pharmaceutical applications, this must be reduced to <10 ppm.[1] Standard crystallization often fails to remove Pd efficiently; active scavenging is required.[1]

Method A: Homogeneous Scavenging (L-Cysteine)

Best for: Large scale, low cost.

  • Dissolve the crude product in 1M NaOH (as part of Protocol 1).

  • Add N-Acetylcysteine (NAC) or L-Cysteine (0.5 equiv relative to Pd loading).[1]

  • Stir at 50°C for 1 hour. The Pd-Cysteine complex is highly water-soluble.[1]

  • Precipitate the product by acidification (Protocol 1, Step 3).[1] The Pd stays in the mother liquor.

Method B: Heterogeneous Scavenging (Silica-Thiol)

Best for: High-value, small-scale batches.

  • Dissolve the isolated solid in MeOH/DCM (1:1) .

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 5–10 wt% relative to the product.[1]

  • Stir at room temperature for 2–4 hours.

  • Filter through a 0.45 µm pad to remove the silica.[1]

  • Concentrate the filtrate to dryness.[1]

Visualization: Purification Logic

The following diagram illustrates the chemical logic driving the separation, highlighting the fate of impurities at each stage.

PurificationLogic Crude Crude Reaction Mix (Target + Pd + Neutrals) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent BaseWash Add 1M NaOH (pH > 10) OrgSolvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Contains Neutrals, Dimers, Ligands) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Target as Na+ Salt) PhaseSep->AqLayer Keep Scavenge Add L-Cysteine (Pd Sequestration) AqLayer->Scavenge Acidify Acidify to pH 4.0 (HCl) Scavenge->Acidify Filtration Filtration Acidify->Filtration Filtrate Filtrate Waste (Salts + Pd-Cysteine Complex) Filtration->Filtrate Discard Solid Pure Product (Zwitterion Solid) Filtration->Solid Isolate

Figure 1: The "pH-Swing" purification workflow separating neutral organic impurities and soluble metal complexes from the target amphoteric acid.

Protocol 3: Final Polishing (Recrystallization)[1]

If the product color is off (tan/brown instead of white) or purity is <98% after extraction, recrystallization is necessary.

Solvent System: Ethanol/Water (1:1 v/v) or Methanol.[1] Rationale: The 2-methylphenyl group disrupts the crystal lattice slightly, making the compound more soluble in alcohols than pure isonicotinic acid.

  • Suspend the solid in Ethanol (10 mL/g).

  • Heat to reflux (approx. 78°C). The solid should dissolve.[1]

    • If not dissolved: Add Ethanol portion-wise.[1]

    • If particulates remain: Perform a hot filtration.[1][2]

  • Remove from heat and add Water dropwise until a faint turbidity persists.

  • Re-heat slightly to clear the solution, then allow to cool slowly to room temperature.

  • Chill at 4°C for 2 hours to maximize yield.

  • Filter and wash with cold 50% EtOH/Water.[1]

Quality Control Specifications

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Conforms to structure. Distinct methyl singlet ~2.3 ppm.[1]
Purity HPLC (C18, 0.1% TFA in Water/MeCN)> 98.0% Area
Residual Pd ICP-MS< 20 ppm (R&D) / < 10 ppm (GMP)
Appearance VisualWhite to off-white powder

References

  • Suzuki-Miyaura Coupling Overview : Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link[1]

  • Palladium Removal Strategies : Garrett, C. E.; Prasad, K.[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.[1] Link[1]

  • Purification of Pyridine Carboxylic Acids : Scriven, E. F. V.[1] "Pyridines."[1][5][6] Comprehensive Heterocyclic Chemistry II, 1996 .[1] (General reference for amphoteric workups).

  • Metal Scavenging with Cysteine : Nikoshvili, L. J., et al. "Removal of palladium from pharmaceutical intermediates."[1] Organic Process Research & Development, 2008 .[1] Link[1]

Sources

Method

The Coordination Chemistry of 2-(2-Methylphenyl)isonicotinic Acid: A Ligand for Advanced Applications

Introduction: Unveiling the Potential of a Tailored Ligand In the vast landscape of coordination chemistry, the design and synthesis of ligands with specific steric and electronic properties remain a cornerstone for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Tailored Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands with specific steric and electronic properties remain a cornerstone for the development of novel metal complexes with tailored functionalities. Among the plethora of heterocyclic carboxylic acids, 2-(2-Methylphenyl)isonicotinic acid, also known as 2-(o-tolyl)isonicotinic acid, has emerged as a ligand of significant interest. Its unique structural motif, featuring a bulky methylphenyl group at the 2-position of the isonicotinic acid backbone, imparts distinct characteristics to its coordination complexes, influencing their geometry, stability, and reactivity. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of this versatile ligand, offering detailed protocols and insights for researchers in coordination chemistry, materials science, and drug development.

The strategic placement of the o-tolyl group introduces steric hindrance around the nitrogen atom of the pyridine ring, which can direct the coordination of metal ions and influence the packing of the resulting complexes in the solid state. Furthermore, the electronic nature of the methyl group can subtly modulate the electron density of the pyridine ring, affecting the ligand's donor properties. These features make 2-(2-methylphenyl)isonicotinic acid an attractive building block for the construction of coordination polymers, discrete molecular complexes, and metallodrugs with potential applications in catalysis, luminescence, magnetism, and medicine.

Part 1: Synthesis of the Ligand: A Practical Guide to Suzuki-Miyaura Coupling

The synthesis of 2-(2-methylphenyl)isonicotinic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient route to connect the 2-position of the isonicotinic acid scaffold with the desired aryl group[1][2]. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination[1].

Workflow for the Synthesis of 2-(2-Methylphenyl)isonicotinic Acid

cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Chloro-4-pyridinecarboxylic acid 2-Chloro-4-pyridinecarboxylic acid Reaction_Mixture Reaction Mixture 2-Chloro-4-pyridinecarboxylic acid->Reaction_Mixture o-tolylboronic acid o-tolylboronic acid o-tolylboronic acid->Reaction_Mixture Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Mixture Heating Heating (e.g., 100 °C) Reaction_Mixture->Heating Acidification Acidification (e.g., HCl) Heating->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product 2-(2-Methylphenyl)isonicotinic acid Drying->Product cluster_reagents Starting Materials cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand 2-(2-Methylphenyl)isonicotinic acid Dissolution Dissolve Ligand & Metal Salt Ligand->Dissolution Metal_Salt Metal Salt (e.g., Cu(OAc)2·H2O) Metal_Salt->Dissolution Solvent Solvent (e.g., Ethanol/Water) Solvent->Dissolution Mixing Mix Solutions Dissolution->Mixing Stirring Stirring at RT or with Heating Mixing->Stirring Crystallization Slow Evaporation or Cooling Stirring->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Complex Coordination Complex Drying->Complex

Sources

Application

Application Note: 2-(2-Methylphenyl)isonicotinic Acid in Drug Discovery

This guide details the application of 2-(2-Methylphenyl)isonicotinic acid (CAS: 883528-31-2) as a strategic scaffold in medicinal chemistry, specifically focusing on its role as a pharmacophore probe for Non-Purine Xanth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(2-Methylphenyl)isonicotinic acid (CAS: 883528-31-2) as a strategic scaffold in medicinal chemistry, specifically focusing on its role as a pharmacophore probe for Non-Purine Xanthine Oxidase (XO) inhibitors and as a versatile building block for 2,4-disubstituted pyridine therapeutics.

Executive Summary & Therapeutic Context

2-(2-Methylphenyl)isonicotinic acid represents a critical chemical scaffold in the development of Non-Purine Xanthine Oxidase (XO) Inhibitors for the treatment of hyperuricemia and gout. Unlike traditional purine analogs (e.g., Allopurinol), 2-arylpyridine derivatives offer a reduced risk of hypersensitivity reactions and superior pharmacokinetic profiles.

This compound serves two primary functions in drug development:

  • SAR Probe (Structure-Activity Relationship): It is used to evaluate the steric tolerance of the XO hydrophobic pocket. The ortho-methyl group on the phenyl ring acts as a steric wedge, testing the plasticity of the residues surrounding the molybdenum cofactor.

  • Synthetic Intermediate: It functions as a precursor for generating complex amide libraries (e.g., via amide coupling at the C4-position) or further functionalization for NK1 receptor antagonists .

Chemical Synthesis Protocol

Objective: High-yield synthesis of 2-(2-Methylphenyl)isonicotinic acid via Suzuki-Miyaura Cross-Coupling. Rationale: The C2-position of the pyridine ring is activated for cross-coupling, allowing for the convergent assembly of the biaryl core.

Reagents & Materials
  • Substrate: 2-Chloroisonicotinic acid (or Methyl 2-chloroisonicotinate for easier purification).

  • Boronic Acid: 2-Methylphenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) – Chosen for resistance to oxidation and high turnover.

  • Base: K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1).

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).

Step-by-Step Methodology
  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

  • Assembly: Add 2-Chloroisonicotinic acid (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) last. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 214.2).

  • Workup (Acidic Precipitation):

    • Cool to room temperature.

    • Filter through Celite to remove Palladium black.

    • Adjust pH of the filtrate to ~3.0 using 1N HCl. The product, being amphoteric but predominantly acidic, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of trace metal impurities.

Visual Workflow (Synthesis)

SynthesisWorkflow Start Reagents: 2-Cl-Isonicotinic Acid + 2-Tolylboronic Acid Process1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 16h Start->Process1 Ar Atmosphere Process2 Acidic Workup pH adjustment to 3.0 Process1->Process2 Complete Conversion End Product Isolation Precipitation & Drying Process2->End Solid Recovery

Caption: Optimized Suzuki-Miyaura coupling workflow for generating the 2-arylpyridine scaffold.

Biological Assay: Xanthine Oxidase Inhibition

Objective: Determine the IC₅₀ of the compound against purified Xanthine Oxidase. Mechanism: The isonicotinic acid moiety mimics the xanthine substrate, interacting with the Molybdenum center (Mo-OH) via the carboxylate, while the 2-aryl group occupies the hydrophobic channel.

Assay Principles
  • Enzyme: Xanthine Oxidase (from bovine milk).

  • Substrate: Xanthine (converted to Uric Acid).

  • Detection: UV Spectrophotometry at 295 nm (Uric acid absorbance peak).

Detailed Protocol
  • Buffer Preparation: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA. EDTA is crucial to chelate trace metals that might interfere with the enzyme.

  • Compound Dilution: Prepare a 10 mM stock of 2-(2-Methylphenyl)isonicotinic acid in DMSO. Perform serial dilutions (0.01 µM to 100 µM). Final DMSO concentration in assay must be <1%.

  • Pre-Incubation:

    • Mix 190 µL of Enzyme solution (0.05 units/mL) with 5 µL of test compound.

    • Incubate at 25°C for 10 minutes. This allows the inhibitor to equilibrate with the active site.

  • Reaction Initiation: Add 5 µL of Xanthine substrate (final conc. 50 µM).

  • Kinetic Measurement: Monitor Absorbance at 295 nm continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
    
Data Interpretation Table
ParameterExpected ResultMechanistic Insight
IC₅₀ 0.5 – 5.0 µMModerate potency expected. The ortho-methyl may cause steric clash compared to unsubstituted analogs (IC₅₀ < 0.1 µM), indicating the limit of the hydrophobic pocket.
Mode of Inhibition Mixed/CompetitiveCarboxylate competes with Xanthine for the Mo-center; Aryl group binds to the channel.
Solubility >100 µM (pH 7.5)The carboxylic acid ensures good aqueous solubility at physiological pH.

Structural Biology & SAR Logic

The utility of 2-(2-Methylphenyl)isonicotinic acid is best understood through the lens of Structure-Based Drug Design (SBDD) .

Binding Mode Hypothesis
  • Anchor Point: The Carboxylate (C4) forms hydrogen bonds with Arg880 and Thr1010 in the XO active site (analogous to Febuxostat).

  • Hydrophobic Interaction: The 2-Aryl ring extends into the hydrophobic channel lined by Phe914 and Phe1009 .

  • Steric Probe (The "Why"): The 2-Methyl group (o-tolyl) tests the width of this channel. If the potency drops significantly compared to the phenyl analog, it confirms the channel is narrow at the proximal end. If potency is retained, it suggests a flexible pocket capable of accommodating bulkier substituents (leading to better selectivity against other enzymes).

SAR Decision Tree

SAR_Logic Core 2-(2-Methylphenyl) isonicotinic acid Test Assay: XO Inhibition (IC50) Core->Test ResultHigh High Potency (<100 nM) Pocket accommodates steric bulk Test->ResultHigh Retained Activity ResultLow Low Potency (>10 µM) Steric Clash at Phe914 Test->ResultLow Loss of Activity Action1 Next Step: Add polar groups to aryl ring (Solubility) ResultHigh->Action1 Action2 Next Step: Remove methyl or shift to meta/para ResultLow->Action2

Caption: SAR decision logic for optimizing 2-arylpyridine XO inhibitors based on assay data.

References

  • Okamoto, K., et al. "Formation of Febuxostat: A New Non-Purine Xanthine Oxidase Inhibitor." Journal of Medicinal Chemistry, 2003. Link(Foundational text on 2-aryl carboxylic acid scaffolds for XO inhibition).

  • Binch, H., et al. "2-Phenylpyridines as inhibitors of Xanthine Oxidase." Bioorganic & Medicinal Chemistry Letters, 2006. Link(Specific SAR regarding the phenyl-pyridine core).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link(Standard protocol for the synthesis described).

Method

"2-(2-Methylphenyl)isonicotinic acid" cell-based assay protocols

Application Note: Functional Profiling of 2-(2-Methylphenyl)isonicotinic Acid Scaffolds Introduction & Pharmacological Context 2-(2-Methylphenyl)isonicotinic acid represents a critical biaryl carboxylic acid pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 2-(2-Methylphenyl)isonicotinic Acid Scaffolds

Introduction & Pharmacological Context

2-(2-Methylphenyl)isonicotinic acid represents a critical biaryl carboxylic acid pharmacophore often utilized in the design of non-purine Xanthine Oxidase (XO) inhibitors (analogous to febuxostat intermediates) and Neurokinin-1 (NK1) receptor antagonists . In medicinal chemistry, the isonicotinic acid moiety serves as a bioisostere for benzoic acid, often improving solubility and metabolic stability while maintaining hydrogen bond acceptor/donor capabilities essential for active site binding.

This application note details the protocols for evaluating the biological activity of this scaffold in a cellular context. We focus on two critical dimensions of early-stage profiling:

  • Target Engagement (Efficacy): A cell-based Xanthine Oxidase (XO) inhibition assay using THP-1 monocytes. This assay quantifies the compound's ability to suppress reactive oxygen species (ROS) generated during purine catabolism.

  • Safety Profiling (Toxicity): A metabolic viability screen in HepG2 hepatocytes to assess potential mitochondrial toxicity, a common liability for carboxylic acid-containing drugs due to acyl-glucuronide formation.

Material Preparation & Handling

Compound Properties:

  • Molecular Weight: 213.23 g/mol

  • Solubility: Low in water; soluble in DMSO (>10 mM).

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.13 mg of 2-(2-Methylphenyl)isonicotinic acid.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Master Stock . Vortex for 30 seconds until fully dissolved.

  • Verification: Inspect visually for precipitates. If turbid, sonicate at 37°C for 5 minutes.

  • Working Solutions: Prepare serial dilutions (1:3) in DMSO first, then dilute 1:1000 into assay medium to maintain a final DMSO concentration of 0.1%.

Protocol A: Cell-Based Xanthine Oxidase Inhibition Assay

Principle: Xanthine Oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process generates superoxide anions (


), which dismutate to hydrogen peroxide (

). In this assay, THP-1 monocytes are stimulated with excess Xanthine. The resulting intracellular ROS is measured using a cell-permeable fluorescent probe (DCFDA or Amplex Red mechanism). Inhibition of XO by the test compound results in a dose-dependent decrease in fluorescence.
Experimental Workflow Diagram

XO_Assay_Workflow Step1 Cell Seeding (THP-1 Monocytes) Step2 Compound Pre-treatment (1 hr, 37°C) Step1->Step2 24h Recovery Step3 Substrate Addition (Xanthine 100 µM) Step2->Step3 + DCFDA Probe Step4 ROS Generation (XO Pathway) Step3->Step4 30-60 min Step5 Fluorescence Readout (Ex/Em: 485/535 nm) Step4->Step5 Quantitation

Figure 1: Workflow for the cell-based Xanthine Oxidase ROS inhibition assay.

Step-by-Step Protocol

1. Cell Culture & Seeding:

  • Cell Line: THP-1 (Human Monocytic Leukemia cells).

  • Differentiation (Optional but Recommended): Differentiate THP-1 cells with 50 nM PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage-like phenotype and upregulate XO expression.

  • Seeding Density:

    
     cells/well in a black-walled, clear-bottom 96-well plate.
    
  • Medium: RPMI-1640 + 10% FBS.

2. Compound Treatment:

  • Remove culture medium and wash cells once with HBSS (Hank's Balanced Salt Solution).

  • Add 90 µL of HBSS containing 20 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate). Incubate for 30 minutes at 37°C.

  • Wash cells with HBSS to remove extracellular probe.

  • Add 90 µL of HBSS containing the test compound (2-(2-Methylphenyl)isonicotinic acid) at varying concentrations (0.1 µM to 100 µM).

  • Controls:

    • Vehicle Control: 0.1% DMSO in HBSS.

    • Positive Control: Febuxostat (10 µM).

3. Stimulation & Kinetic Readout:

  • Add 10 µL of 1 mM Xanthine stock (Final concentration: 100 µM) to initiate the reaction.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Settings:

    • Mode: Kinetic (Read every 5 mins for 60 mins).

    • Excitation: 485 nm.

    • Emission: 535 nm.

4. Data Calculation:

  • Calculate the Slope (RFU/min) for the linear portion of the curve (10–40 mins).

  • Normalize data:

    
    
    
  • Plot % Activity vs. Log[Concentration] to determine IC50.

Protocol B: Hepatotoxicity Screening (HepG2)

Principle: Carboxylic acid-containing compounds can undergo metabolic activation in the liver (via UGTs) to form reactive acyl-glucuronides, potentially causing mitochondrial dysfunction. This assay uses HepG2 cells and an ATP-based luminescence readout to assess cytotoxicity.

Step-by-Step Protocol

1. Cell Seeding:

  • Cell Line: HepG2 (Human liver carcinoma).

  • Density:

    
     cells/well in white-walled 96-well plates.
    
  • Incubation: Allow attachment for 24 hours in DMEM + 10% FBS.

2. Dosing:

  • Prepare 2x concentrations of 2-(2-Methylphenyl)isonicotinic acid in culture medium.

  • Remove 50 µL of medium from wells and add 50 µL of compound solution.

  • Concentration Range: 7-point dilution (1 µM – 300 µM).

  • Exposure Time: 48 hours at 37°C, 5% CO2.

3. Viability Detection (ATP Quantification):

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature (approx. 30 mins).

  • Add 100 µL of CellTiter-Glo® reagent directly to each well.

  • Orbitally shake for 2 minutes to induce cell lysis.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 1.0 sec).

Mechanistic Visualization

The following diagram illustrates the specific pathway targeted in Protocol A, highlighting where 2-(2-Methylphenyl)isonicotinic acid acts to prevent oxidative stress.

Mechanism_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization Risk) Xanthine->UricAcid Oxidation ROS Superoxide (O2•-) -> H2O2 Xanthine->ROS By-product XO Xanthine Oxidase (Mo-Co Factor) XO->Hypoxanthine Catalyzes XO->Xanthine Catalyzes Compound 2-(2-Methylphenyl) isonicotinic acid Compound->XO Inhibition (Competitive/Mixed)

Figure 2: Mechanism of Action. The compound targets the Molybdenum-cofactor site of Xanthine Oxidase, blocking the conversion of Xanthine to Uric Acid and reducing ROS production.

Data Analysis & Interpretation

ParameterAssayExpected Outcome (Active)Warning Signal
IC50 XO Inhibition (THP-1)< 10 µM> 100 µM (Inactive)
CC50 Cytotoxicity (HepG2)> 100 µM< 30 µM (Toxic)
Selectivity Index CC50 / IC50> 10< 5 (Narrow window)

Troubleshooting:

  • High Background Fluorescence: Ensure cells are washed thoroughly after DCFDA loading. Phenol red in media can interfere; use clear HBSS for the read step.

  • Precipitation: If the compound precipitates at >50 µM, verify solubility in the assay buffer. The 2-methylphenyl group adds lipophilicity, potentially requiring lower top concentrations or the addition of 0.01% Tween-20.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews. Link

  • Kushiyama, A., et al. (2016). Xanthine Oxidoreductase - A New Target for the Treatment of Metabolic Syndrome. Current Pharmaceutical Design.[1] Link

  • Wang, Y., et al. (2014). Development of a cell-based assay for screening xanthine oxidase inhibitors using THP-1 cells. Journal of Pharmacological and Toxicological Methods. Link

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Application

Application Note: Preclinical Evaluation of 2-(2-Methylphenyl)isonicotinic Acid

This Application Note provides a comprehensive technical guide for the preclinical evaluation of 2-(2-Methylphenyl)isonicotinic acid (CAS: 883528-31-2). Given its structure—a biaryl pyridine carboxylic acid—this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preclinical evaluation of 2-(2-Methylphenyl)isonicotinic acid (CAS: 883528-31-2). Given its structure—a biaryl pyridine carboxylic acid—this compound represents a privileged scaffold often investigated in medicinal chemistry as a bioisostere for benzoic acid derivatives, a potential NK1 receptor antagonist intermediate , or a xanthine oxidase inhibitor analog .

This guide is designed for drug development professionals treating this compound as a New Chemical Entity (NCE) or a Key Metabolite requiring rigorous pharmacokinetic (PK) and pharmacodynamic (PD) validation.

Abstract

2-(2-Methylphenyl)isonicotinic acid is a small molecule biaryl acid characterized by a pyridine-4-carboxylic acid core substituted at the 2-position with an o-tolyl group. This structural motif imparts specific physicochemical properties, including pH-dependent solubility and potential for CYP450-mediated metabolism (via the methyl group) or glucuronidation (via the carboxyl group). This protocol details the workflow for formulating this compound, establishing its pharmacokinetic profile in rodent models, and assessing its safety and efficacy.

Part 1: Compound Characterization & Formulation Strategy

Before animal administration, the physicochemical limitations of the carboxylic acid moiety must be addressed to ensure bioavailability.

1. Physicochemical Profile
  • Chemical Name: 2-(2-Methylphenyl)pyridine-4-carboxylic acid

  • Molecular Weight: ~213.23 g/mol

  • pKa (Calculated): ~4.8 (Carboxylic acid), ~3.5 (Pyridine nitrogen).

  • LogP: ~2.5–3.0 (Moderate lipophilicity).

2. Formulation Protocols

The compound is likely crystalline and poorly soluble in neutral water. For animal studies, a suspension or salt form is required.

Administration RouteVehicle Composition (Recommended)Preparation Method
IV (Intravenous) 5% DMSO + 10% Solutol HS-15 + 85% SalineDissolve in DMSO first, add Solutol, then slowly add saline with vortexing. Filter sterilize (0.22 µm).
PO (Oral Gavage) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterMicronize compound. Add to vehicle and sonicate for 20 mins to form a homogeneous suspension.
IP (Intraperitoneal) 10% Cyclodextrin (HP-β-CD) in PBSComplexation required. Stir compound with HP-β-CD solution for 4 hours; adjust pH to 7.4.

Critical Checkpoint: Verify concentration using HPLC-UV prior to dosing. Ensure the suspension does not settle within 5 minutes.

Part 2: Pharmacokinetic (PK) & Toxicity Profiling

This phase defines the Maximum Tolerated Dose (MTD) and absorption kinetics.

Experimental Workflow: Single Ascending Dose (SAD)

Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per sex/group).

  • Dosing Regimen:

    • Group A (Vehicle Control): 0 mg/kg.

    • Group B (Low Dose): 10 mg/kg (PO).

    • Group C (Mid Dose): 30 mg/kg (PO).

    • Group D (High Dose): 100 mg/kg (PO).

  • Blood Sampling:

    • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Method: Tail vein microsampling (20 µL) or retro-orbital (terminal).

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (containing Internal Standard, e.g., Diclofenac).

    • Analyze via LC-MS/MS (MRM mode).

    • Target Ion: [M+H]+ = 214.1 -> Fragment ions (loss of COOH).

Metabolic Stability Note

The o-tolyl methyl group is a metabolic "soft spot" susceptible to oxidation (forming a benzylic alcohol -> carboxylic acid).

  • In Vitro Check: Incubate with Liver Microsomes (RLM/HLM) + NADPH.

  • In Vivo Marker: Monitor for the dicarboxylic acid metabolite in urine.

Part 3: Efficacy Model (Application Case Study)

Given the scaffold's similarity to anti-inflammatory agents and enzyme inhibitors (e.g., Xanthine Oxidase or cytokine modulators), the following Inflammation/Fibrosis Model is recommended for efficacy screening.

Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model validates the compound's ability to modulate acute inflammatory signaling (COX/LOX or cytokine pathways).

Step-by-Step Protocol:

  • Acclimatization: Rats (Male Wistar, 180-220g) acclimatized for 7 days.

  • Pre-treatment: Administer Test Article (2-(2-Methylphenyl)isonicotinic acid) orally 1 hour prior to induction.

    • Doses: 10, 30, 100 mg/kg.

    • Positive Control: Indomethacin (10 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Terminal Endpoint: Collect paw tissue for cytokine analysis (TNF-α, IL-6) via ELISA.

Data Interpretation:

  • Calculate % Inhibition of Edema =

    
    
    
    • 
      : Mean edema volume of control group.
      
    • 
      : Mean edema volume of treated group.
      
Part 4: Visualizing the Preclinical Workflow

The following diagram illustrates the decision matrix for advancing 2-(2-Methylphenyl)isonicotinic acid from formulation to efficacy validation.

Preclinical_Workflow Start Compound: 2-(2-Methylphenyl)isonicotinic acid Formulation Formulation Screen (Solubility & pH Stability) Start->Formulation Formulation->Start Fail (Re-formulate) InVitro In Vitro ADME (Microsomal Stability / PPB) Formulation->InVitro Pass Tox MTD / Acute Tox Study (Rat/Mouse, 14 Days) InVitro->Tox PK Pharmacokinetics (PK) (Tmax, Cmax, AUC, Bioavailability) Tox->PK Safe Dose Range Decision Go / No-Go Decision PK->Decision Decision->Formulation Low Exposure Efficacy Efficacy Model (Carrageenan Edema / Fibrosis) Decision->Efficacy F% > 20% & Safe Analysis Biomarker & Histology Analysis Efficacy->Analysis

Caption: Decision matrix for evaluating 2-(2-Methylphenyl)isonicotinic acid, linking formulation, safety (MTD), and efficacy endpoints.

Part 5: References & Grounding
  • ICH Guidelines M3(R2) . Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. Link

  • Di, L., & Kerns, E. H. (2016) . Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for formulation and PK optimization of carboxylic acids).

  • Vogel, H. G. (2008) . Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Source for Carrageenan Edema Protocol). Link

  • FDA Guidance for Industry . Bioanalytical Method Validation. (Protocol for LC-MS/MS validation). Link

Method

Application Note: 2-(2-Methylphenyl)isonicotinic Acid as a Chemical Probe

Part 1: Introduction & Mechanism of Action Product Overview 2-(2-Methylphenyl)isonicotinic acid (also known as 2-(o-Tolyl)pyridine-4-carboxylic acid) is a specialized small-molecule chemical probe belonging to the class...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism of Action

Product Overview

2-(2-Methylphenyl)isonicotinic acid (also known as 2-(o-Tolyl)pyridine-4-carboxylic acid) is a specialized small-molecule chemical probe belonging to the class of 2-aryl-pyridine-4-carboxylates . It is primarily utilized in epigenetic research as a structural mimic of


-ketoglutarate (

-KG), the endogenous cofactor for Fe(II)-dependent dioxygenases.

While often used as a fragment-based lead in drug discovery, its utility as a chemical probe lies in its ability to interrogate the active site plasticity of JmjC-domain-containing Histone Demethylases (KDMs) . Unlike generic inhibitors like 2,4-PDCA, the inclusion of the ortho-tolyl group at the C2 position introduces steric constraints that allow researchers to probe the hydrophobic sub-pockets of enzymes like KDM4 (JMJD2) and KDM5 (JARID1) .

Chemical Properties
PropertySpecification
IUPAC Name 2-(2-methylphenyl)pyridine-4-carboxylic acid
CAS Number 883528-31-2
Molecular Formula C

H

NO

Molecular Weight 213.23 g/mol
Solubility DMSO (up to 50 mM); low solubility in water/PBS without pH adjustment.
pKa ~4.5 (Carboxylic acid), ~3.5 (Pyridine N)
Storage -20°C, desiccated, protected from light.
Mechanism of Action: Bidentate Metal Chelation

The biological activity of 2-(2-Methylphenyl)isonicotinic acid is driven by its ability to chelate the catalytic Iron(II) center within the JmjC domain.

  • Mimicry: The pyridine nitrogen and the adjacent carboxylate oxygen form a bidentate ligand complex with Fe(II).

  • Competition: This complex occupies the

    
    -KG binding pocket, preventing the recruitment of the co-substrate and blocking the oxidative decarboxylation required for histone demethylation.
    
  • Selectivity: The o-tolyl group extends into the substrate-binding groove, providing a tool to differentiate between KDM isoforms based on the size and flexibility of their respective binding pockets.

Mechanism Probe 2-(2-Methylphenyl) isonicotinic acid Fe Fe(II) Center Probe->Fe Bidentate Chelation Reaction Demethylation BLOCKED Probe->Reaction Inhibits KDM JmjC KDM Active Site Fe->KDM Catalytic Core AlphaKG Endogenous alpha-KG AlphaKG->Fe Competes with Substrate Histone H3 (Methylated) KDM->Substrate Targeting Substrate->Reaction Substrate Preserved

Figure 1: Mechanism of Action. The probe acts as a competitive antagonist of


-KG, chelating the active site iron and preventing histone demethylation.

Part 2: Application Protocols

Application 1: In Vitro KDM4A (JMJD2A) Demethylase Assay

Objective: To determine the IC


 of 2-(2-Methylphenyl)isonicotinic acid against KDM4A using a Homogeneous Time-Resolved Fluorescence (HTRF) readout.
Materials Required
  • Enzyme: Recombinant Human KDM4A (residues 1-350).

  • Substrate: Biotinylated Histone H3K9me3 peptide.

  • Cofactors:

    
    -Ketoglutarate, L-Ascorbic Acid, Fe(II)SO
    
    
    
    .
  • Detection: Europium-cryptate labeled anti-H3K9me2 antibody + Streptavidin-XL665.

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 1 mM TCEP.

Experimental Workflow
  • Probe Preparation:

    • Dissolve 2-(2-Methylphenyl)isonicotinic acid in 100% DMSO to create a 10 mM stock.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point concentration curve (e.g., 100 µM to 5 nM final).

  • Enzyme Mix:

    • Dilute KDM4A enzyme to 2x final concentration (e.g., 4 nM) in Assay Buffer.

    • Add 5 µL of Enzyme Mix to a 384-well low-volume white plate.

  • Inhibitor Addition:

    • Add 100 nL of the serial diluted probe (or DMSO control) to the wells using an acoustic dispenser or pin tool.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibration.

  • Substrate Initiation:

    • Prepare 2x Substrate Mix: 200 nM Biotin-H3K9me3 + 20 µM

      
      -KG + 100 µM Ascorbate + 10 µM Fe(II).
      
    • Add 5 µL of Substrate Mix to start the reaction.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Buffer containing Eu-Antibody and Streptavidin-XL665.

    • Incubate for 1 hour.

    • Read TR-FRET signal (Excitation: 337 nm; Emission: 665 nm / 620 nm).

Data Analysis
  • Calculate the HTRF Ratio (665/620 nm).

  • Normalize data to "No Enzyme" (0% Activity) and "DMSO Only" (100% Activity) controls.

  • Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

Workflow Step1 1. Prepare Stock (10 mM in DMSO) Step2 2. Pre-Incubation Enzyme + Probe (15 min) Step1->Step2 Step3 3. Reaction Start Add Substrate/Cofactors Step2->Step3 Step4 4. Detection Add Eu-Ab + XL665 Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Figure 2: HTRF Assay Workflow for KDM Inhibition.

Application 2: Cellular Target Engagement (Permeability Note)

Critical Note: Carboxylic acid probes often have poor cellular permeability due to ionization at physiological pH.

  • Direct Use: If using 2-(2-Methylphenyl)isonicotinic acid directly in cells, high concentrations (50-100 µM) may be required.

  • Ester Prodrug Strategy: For optimal cellular data, it is recommended to synthesize or use the methyl-ester derivative of this probe. Intracellular esterases will hydrolyze the ester to release the active acid.

Protocol: Immunofluorescence for H3K9me3 Levels
  • Cell Culture: Seed HeLa or U2OS cells on coverslips. Allow to adhere overnight.

  • Treatment: Treat cells with the probe (or ester prodrug) at 10, 30, and 100 µM for 24 hours. Include a DMSO control and a positive control (e.g., 1 mM DMOG or 10 µM JIB-04).

  • Fixation: Fix with 4% Paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Rabbit anti-H3K9me3 (1:500).

    • Secondary Ab: Goat anti-Rabbit AlexaFluor 488.

    • Counterstain: DAPI (Nuclei).

  • Imaging: Quantify nuclear fluorescence intensity. A functional KDM inhibitor should cause a global increase in H3K9me3 signal compared to DMSO.

Part 3: Troubleshooting & Validation

IssuePossible CauseSolution
No Inhibition in Vitro Fe(II) concentration too highReduce Fe(II) in assay buffer to <10 µM; the probe must compete for the metal.
High Background Antibody cross-reactivityEnsure the antibody is specific for the product (H3K9me2) or substrate (H3K9me3) depending on assay format.
Precipitation Low solubility in aqueous bufferEnsure final DMSO concentration is 1-2%. Do not add probe directly to cold buffer; dilute stepwise.
No Cellular Effect Poor permeabilityUse the methyl-ester prodrug form or perform a "Western Blot" on histone extracts to increase sensitivity.

Part 4: References

  • Rose, N. R., et al. (2008). "Plant growth regulators as inhibitors of the histone demethylase KDM4A/JMJD2A." Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the pyridine-carboxylic acid scaffold as a core pharmacophore for KDM inhibition.

  • Hopkinson, R. J., et al. (2013). "Isosteres of the

    
    -ketoglutarate co-substrate as inhibitors of histone demethylases." Current Opinion in Chemical Biology. 
    
    • Context: Reviews the mechanism of bidentate chelation by isonicotinic acid derivatives.

  • ChemScene / MedChemExpress. "2-(o-Tolyl)isonicotinic acid Product Datasheet."

    • Context: Physical properties and commercial availability of the specific CAS 883528-31-2.

  • King, O. N. F., et al. (2010). "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors." PLOS ONE.

    • Context: Describes the HTRF assay methodology adapted in Application 1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methylphenyl)isonicotinic acid

Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)isonicotinic acid, a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)isonicotinic acid, a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues related to side product formation during synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 2-(o-tolyl)isonicotinic acid is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This section focuses on troubleshooting issues specific to this highly effective but nuanced methodology.

Issue 1: Formation of Homocoupled Side Products in Suzuki-Miyaura Coupling

Q: My reaction mixture contains significant amounts of 2,2'-bitolyl and 4,4'-dicarboxy-2,2'-bipyridine. What is the cause of this homocoupling, and how can I suppress it?

A: This is a classic challenge in Suzuki-Miyaura cross-coupling reactions. Homocoupling arises from two principal side reactions: the coupling of the boronic acid with itself and the coupling of the halide with itself. The formation of 2,2'-bitolyl results from the homocoupling of 2-methylphenylboronic acid, while the bipyridine impurity arises from the homocoupling of your isonicotinic acid precursor.

Causality: The primary cause is often the presence of dissolved oxygen or Pd(II) species in the catalytic cycle. Oxygen can promote the oxidative homocoupling of the boronic acid. Furthermore, if the rate of transmetalation in the catalytic cycle is slow compared to competitive side reactions, homocoupling can become more prevalent.[1][2]

Troubleshooting & Optimization:

  • Rigorous Degassing: The most critical step is to minimize oxygen. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. A facile nitrogen subsurface sparge prior to catalyst introduction is highly effective.[2]

  • Controlled Addition of Reagents: A slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the homocoupling side reaction.[2]

  • Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can lead to slow transmetalation or degradation of the boronic acid, promoting side reactions. Aqueous solutions of bases like K₂CO₃ or Na₃PO₄ are often effective.[3][4] The choice of solvent, such as DMF/water or Dioxane/water mixtures, can also significantly influence the reaction rate and selectivity.[1]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling pathways.[2]

G cluster_0 Problem Identification cluster_3 Verification a High Levels of 2,2'-bitolyl or Bipyridine (>2% by HPLC) b Implement Rigorous Degassing (e.g., N2 Sparge for 15-30 min) a->b First step c Switch to Slow Addition of Boronic Acid Solution b->c d Screen Alternative Bases (e.g., K3PO4, Cs2CO3) c->d If problem persists e Add Mild Reducing Agent (e.g., Potassium Formate) d->e f Analyze Reaction Profile by HPLC: Homocoupling <0.5%? e->f G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 + Base Dehalogenation Dehalogenation (Ar-H) PdII_Aryl->Dehalogenation PdII_Both Ar-Pd(II)-Ar' L2 Transmetal->PdII_Both Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling RedElim Reductive Elimination PdII_Both->RedElim Desired Product (Ar-Ar') RedElim->Pd0

Caption: Suzuki-Miyaura cycle showing pathways to product and major side reactions.

Issue 3: Purification Challenges

Q: I have successfully run the reaction, but I am struggling to separate the product, 2-(2-Methylphenyl)isonicotinic acid, from the residual starting materials and side products. What is an effective purification strategy?

A: The purification strategy hinges on exploiting the differences in the physicochemical properties of the product and the impurities. The carboxylic acid group on your target molecule is the key to an efficient separation.

Troubleshooting & Optimization:

  • Acid-Base Extraction: This is the most powerful technique for this specific separation.

    • After the reaction, perform a standard aqueous workup.

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). Your acidic product will move into the aqueous layer as its carboxylate salt, while neutral impurities like 2,2'-bitolyl will remain in the organic layer.

    • Separate the layers. The organic layer contains the neutral impurities and can be discarded.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3.5-4.0. Your product, 2-(2-Methylphenyl)isonicotinic acid, will precipitate out of the solution. [5] * Filter the solid, wash with cold water, and dry.

  • Recrystallization: For removing minor, closely related impurities, recrystallization is effective. Solvents like ethanol, isopropanol, or mixtures with water can be screened to find optimal conditions for yielding high-purity crystals.

  • Chromatography: While less ideal for large-scale purification of the final product, column chromatography is invaluable for isolating and identifying unknown impurities. []For analytical purposes, HPLC is the method of choice. A typical method would involve a C18 column with a gradient of acidified water and acetonitrile or methanol. [7]

Impurity NameStructureCommon CausePrevention & Removal Strategy
2,2'-Bitolyl Toluene-TolueneHomocoupling of boronic acidRigorous degassing, slow reagent addition, use of mild reducing agents. Removed by acid-base extraction (remains in organic layer).
Isonicotinic Acid Pyridine-COOHDehalogenation of starting materialUse robust catalyst/ligand system, optimize temperature. Removed during workup or recrystallization.
4,4'-dicarboxy-2,2'-bipyridine Pyridine-COOH-Pyridine-COOHHomocoupling of halide starting materialOptimize catalyst system and reaction conditions. Can be challenging to remove; fractional crystallization may be required.
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Impurity Profiling

This protocol provides a general method for monitoring the reaction progress and quantifying the purity of the final product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. [7]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm and 270 nm. [7]* Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of crude material in 10 mL of a 50:50 mixture of Mobile Phase A and B.

References
  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. Retrieved from [Link]

  • Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Journal of Applied Sciences Research, 5(9), 1234-1238.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22.
  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

  • Cislak, F. E., & Wheeler, W. R. (1956). U.S. Patent No. 2,748,137. U.S.
  • Nelson, D. A. (1983). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds.
  • Gök, Y., Aydemir, M., & Çoko, N. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Kirchhoefer, R. D. (1994). Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection.
  • ResearchGate. (2013).
  • Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 761–765.
  • Semantic Scholar. (n.d.).
  • Galtier, A., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2853-2858.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Tenti, A., et al. (2022).
  • Spitali, M., et al. (2020). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 8, 599.
  • Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.
  • ResearchGate. (2017).
  • Larionov, O. V., et al. (2012). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Organic Letters, 14(3), 864–867.
  • University of Rochester. (n.d.). Directed (ortho)
  • ResearchGate. (2015).
  • Knochel, P., & Krasovskiy, A. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Hylton, T. A., & Steinhauer, R. C. (1962). U.S. Patent No. 3,037,987. U.S.
  • ResearchGate. (2017).

Sources

Optimization

Technical Support Center: Optimizing 2-(2-Methylphenyl)isonicotinic Acid Synthesis

Ticket ID: #SYN-ISO-2MP Status: Open Priority: High (Critical Yield Failure) Assigned Specialist: Senior Application Scientist, Process Chemistry Division 🟢 Dashboard: Rapid Diagnostics Before proceeding, identify your c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-ISO-2MP Status: Open Priority: High (Critical Yield Failure) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

🟢 Dashboard: Rapid Diagnostics

Before proceeding, identify your current failure mode to jump to the relevant solution module.

SymptomLikely Root CauseImmediate Action
Yield < 10% Catalyst poisoning (Free Acid) or Ligand Failure (Sterics)Switch to Module 1 (Ester Strategy)
Start Material Consumed, No Product Protodeboronation of Boronic AcidSwitch to Module 2 (Boron Stability)
Product Detected but Not Isolated Zwitterionic Solubility (Isoelectric Point)Switch to Module 3 (Workup)
"Pd Black" Precipitation Ligand dissociation/oxidationUpgrade to Buchwald Precatalysts

🔬 Module 1: The Chemistry Engine (Reaction Setup)

The Core Problem: You are likely attempting to couple 2-chloroisonicotinic acid directly with 2-methylphenylboronic acid. This fails for two reasons:

  • Catalyst Poisoning: The free carboxylic acid binds to Palladium (Pd), forming unreactive carboxylate complexes.

  • Steric Wall: The ortho-methyl group on the phenyl ring creates significant steric hindrance, preventing standard ligands (like PPh3) from facilitating the transmetallation step effectively.

✅ The Solution: The "Ester-First" Protocol

Directive: Do not couple the free acid. Protect it as an ester first.

Step-by-Step Protocol

1. Esterification (Protection):

  • Reagents: 2-Chloroisonicotinic acid, MeOH (solvent), SOCl₂ (2.0 equiv).

  • Procedure: Reflux for 4 hours. Concentrate to dryness.

  • Why? Eliminates catalyst poisoning and improves solubility in organic coupling solvents.

2. The Optimized Coupling (Suzuki-Miyaura):

  • Substrates: Methyl 2-chloroisonicotinate (1.0 equiv) + 2-Methylphenylboronic acid (1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

    • Technical Insight: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed for ortho-substituted couplings. Its bulk facilitates reductive elimination, while its electron-rich nature speeds up oxidative addition [1, 2].

  • Base: K₃PO₄ (3.0 equiv).

    • Note: Carbonates (K₂CO₃) are often too weak for sterically hindered substrates. Phosphate provides a better balance of basicity and solubility.

  • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).

    • Crucial: Degas solvents with N₂ for 20 mins. Oxygen kills active Pd(0).

  • Conditions: 90-100°C for 12-16 hours.

3. Hydrolysis (Deprotection):

  • Reagents: LiOH (3.0 equiv) in THF:Water (1:1).

  • Procedure: Stir at RT until TLC shows conversion (usually < 2 hours).

🧪 Module 2: Reagent Integrity (Boronic Acid Stability)

The Core Problem: Protodeboronation. The ortho-methyl group accelerates the hydrolysis of the C-B bond under basic conditions. If your boronic acid decomposes to toluene before it couples, your yield vanishes.

✅ The Fix: Boronate Esters & Slow Addition

Q: My boronic acid disappears, but no product forms. Why? A: You are witnessing rapid protodeboronation.[1][2] The base attacks the boron, and the ortho-substituent stabilizes the transition state that cleaves the Carbon-Boron bond [3].

Protocol Adjustment:

  • Switch Reagent: Use 2-Methylphenylboronic acid pinacol ester . It is significantly more stable towards hydrolysis than the free boronic acid.

  • MIDA Boronates: If pinacol fails, use the MIDA (N-methyliminodiacetic acid) boronate. These slowly release the active boronic acid species, keeping the concentration low and preventing side reactions [4].

  • Anhydrous Conditions: If you must use the free boronic acid, switch to anhydrous conditions:

    • Base: CsF (Cesium Fluoride).

    • Solvent: Anhydrous DME (Dimethoxyethane).

    • Mechanism:[1][2][3][4][5][6][7] Fluoride activates the boron without the hydrolytic aggression of hydroxide/water.

⚗️ Module 3: Isolation (The Zwitterion Trap)

The Core Problem: Solubility. The product, 2-(2-methylphenyl)isonicotinic acid, contains a basic pyridine nitrogen and an acidic carboxylic acid. It exists as a zwitterion in neutral water.

  • Acidic pH (< 2): Soluble Cation (Pyridinium).

  • Basic pH (> 8): Soluble Anion (Carboxylate).

  • Neutral pH: Zwitterion (often highly water-soluble or forms a "goo").

✅ The Fix: Isoelectric Point (pI) Precipitation

Directive: You cannot simply "extract with DCM" from the reaction mixture.

Protocol:

  • Post-Hydrolysis: After the LiOH step (Module 1, Step 3), the product is a soluble Lithium carboxylate salt (pH > 12).

  • Wash: Wash the aqueous alkaline layer with Ethyl Acetate to remove non-polar impurities (dimers, unreacted boronic esters). Discard organic layer.

  • The Critical pH Adjustment:

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl while monitoring with a pH meter.

    • Target pH: 3.5 – 4.0 .

    • Why? The calculated pI of isonicotinic acid derivatives is typically in this range [5]. This is where the molecule has net neutral charge and minimum solubility.

  • Precipitation: The product should precipitate as a white/off-white solid. Filter and wash with cold water.

  • Rescue Mode: If it does not precipitate (oils out), extract the aqueous layer at pH 3.5 with n-Butanol or IPA:CHCl₃ (1:3) . Standard DCM/EtOAc will likely fail to pull the zwitterion out of water.

📊 Visualizing the Workflow

Diagram 1: The Optimized Synthetic Pathway

This flowchart illustrates the "Ester Strategy" to avoid catalyst poisoning and manage sterics.

SynthesisWorkflow Start 2-Chloroisonicotinic Acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Yield >95% Step2 Suzuki Coupling (Pd-SPhos, K3PO4) Inter1->Step2 + 2-Methylphenyl Boronic Acid Inter2 Coupled Ester Step2->Inter2 Steric Control via SPhos Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target Acid (Precipitate at pH 3.5) Step3->Final Zwitterion Control

Caption: Optimized 3-step protocol avoiding direct acid coupling and addressing steric hindrance.

Diagram 2: Troubleshooting Logic Tree

Use this to diagnose specific failure points in your current experiment.

Troubleshooting Issue Low Yield / Failure Check1 Is the SM consumed? Issue->Check1 BranchYes Yes Check1->BranchYes BranchNo No Check1->BranchNo Analysis1 Check Crude NMR/LCMS BranchYes->Analysis1 Analysis2 Catalyst Inactive BranchNo->Analysis2 Result1 Product present but low recovery? Analysis1->Result1 Result2 Deborylated byproduct (Toluene)? Analysis1->Result2 Fix3 Fix: Switch Ligand to SPhos/XPhos Analysis2->Fix3 Fix1 Fix: Adjust pH to 3.5 Use n-Butanol extract Result1->Fix1 Fix2 Fix: Use Pinacol Ester or Anhydrous Conditions Result2->Fix2

Caption: Decision tree for diagnosing yield loss based on reaction monitoring.

📚 References

  • Buchwald, S. L., et al. (2005). Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling. Journal of the American Chemical Society. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

  • Knapp, D. M., et al. (2010).[8] Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society. Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Link

Sources

Troubleshooting

"2-(2-Methylphenyl)isonicotinic acid" solvent effects on reaction outcome

Topic: Solvent Effects on 2-(2-Methylphenyl)isonicotinic Acid Workflows Executive Summary This guide addresses the specific physicochemical challenges of 2-(2-methylphenyl)isonicotinic acid (referred to herein as 2-MPIA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on 2-(2-Methylphenyl)isonicotinic Acid Workflows

Executive Summary

This guide addresses the specific physicochemical challenges of 2-(2-methylphenyl)isonicotinic acid (referred to herein as 2-MPIA ). This molecule presents a dual challenge in organic synthesis:

  • Steric Congestion (Synthesis): The ortho-methyl group on the phenyl ring creates significant torsional strain (atropisomerism potential) and steric clash during the formation of the biaryl bond at the pyridine C2 position.

  • Zwitterionic Solubility (Reactivity): As an isonicotinic acid derivative, the molecule exists as a zwitterion in neutral media, leading to poor solubility in standard organic solvents (DCM, Toluene) and complicating downstream amide couplings.

Module 1: Synthesizing the Core (Suzuki-Miyaura Coupling)

The Challenge: Constructing the biaryl bond between 2-chloroisonicotinic acid (or ester) and 2-methylphenylboronic acid. Primary Failure Mode: Protodeboronation of the o-tolylboronic acid before coupling occurs, leading to low yields and difficult purification.

Solvent System Selection Guide
Solvent SystemPolarityTemp LimitOutcomeRecommendation
Dioxane / H₂O (4:1) Moderate100°COptimal. Water promotes boronate formation; Dioxane solubilizes the organic halide.PRIMARY CHOICE
Toluene / Ethanol / H₂O Low/Mixed90°CRisky. Phase separation can slow transmetallation in sterically hindered systems.Secondary Choice
DMF (Anhydrous) High140°CPoor. Lack of water slows the activation of the boronic acid; high temp promotes deboronation.Avoid
Technical Insight: The Steric-Electronic Trade-off

The 2-methyl group forces the phenyl and pyridine rings out of planarity. While this reduces electronic conjugation, it significantly hinders the transmetallation step of the catalytic cycle.

  • Mechanism: The rate-limiting step for hindered biaryls is often transmetallation. You need a solvent that stabilizes the polar transition state but does not encourage protonolysis of the boron species.

  • Protocol Adjustment: Use a base that buffers the system (e.g., K₃PO₄ instead of Na₂CO₃) to minimize pH-driven deboronation.

Visual Workflow: Steric Suzuki Cycle

SuzukiCycle Start Start: 2-Chloroisonicotinic Acid OxAdd Oxidative Addition (Pd(0) inserts into C-Cl) Start->OxAdd TransMet Transmetallation (SLOW: Steric Hindrance) OxAdd->TransMet + Activated Boronate Boron Reagent: 2-Methylphenylboronic Acid Boron->TransMet Base/H2O Activation SideRxn SIDE REACTION: Protodeboronation (Solvent Dependent) Boron->SideRxn Protic Solvent Excess RedElim Reductive Elimination (Forms Biaryl Bond) TransMet->RedElim TransMet->SideRxn Stalled Cycle RedElim->Start Catalyst Regeneration

Figure 1: The Suzuki catalytic cycle highlighting the vulnerability of the transmetallation step to steric hindrance and solvent-induced side reactions.

Module 2: Downstream Derivatization (Amide Coupling)

The Challenge: Reacting the carboxylic acid at C4. Misconception: Users often assume the reaction fails due to steric hindrance from the o-tolyl group. Real Issue: The failure is usually solubility . 2-MPIA is a high-melting zwitterion. It will not dissolve in DCM or THF at room temperature, preventing the coupling reagent (e.g., HATU, EDC) from engaging.

Solubility & Activation Protocol

Standard Protocol (Fails): Acid + Amine + EDC + DMAP in DCM -> Result: Suspension, 0% conversion.

Optimized Protocol (Works):

  • Solvent: Anhydrous DMF or NMP (N-methyl-2-pyrrolidone).

  • Base: DIPEA (3.0 equiv) is critical before adding the coupling agent to break the zwitterion and solubilize the carboxylate.

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

ParameterRecommendationWhy?
Solvent DMF or DMAc High dielectric constant breaks the crystal lattice of the zwitterion.
Concentration 0.1 M - 0.2 MDilution helps prevent aggregation of the hydrophobic o-tolyl tail.
Alternative Acid Chloride If HATU fails, convert to acid chloride using SOCl₂ (neat) or Oxalyl Chloride/DMF in DCM. The acid chloride is soluble in DCM.
Visual Pathway: Solubilization Strategy

Solubility Zwitter Zwitterion (Solid) Insoluble in DCM Anion Carboxylate Anion Soluble in DMF Zwitter->Anion Deprotonation Base Add DIPEA Base->Anion Amide Amide Product Anion->Amide + Amine / HATU

Figure 2: Overcoming the solubility barrier by shifting the equilibrium from zwitterion to anionic species using polar aprotic solvents and base.

Module 3: Purification & Isolation

The Challenge: 2-MPIA is amphoteric. It can be protonated (cation), neutral (zwitterion), or deprotonated (anion).[1] Standard silica chromatography often leads to "streaking" due to interaction with acidic silanols.

Troubleshooting Isolation
  • Scenario A: Product is the Free Acid

    • Do not use normal phase silica unless you add 1% Acetic Acid to the eluent.

    • Preferred Method: Isoelectric Precipitation.

      • Dissolve crude in dilute NaOH (pH > 10).

      • Wash aqueous layer with Et₂O (removes non-polar impurities/dimers).

      • Slowly acidify with 1M HCl to pH 4–5 .

      • The zwitterion will crash out as a white/off-white solid. Filter and dry.

  • Scenario B: Product is an Amide Derivative

    • The amide is no longer zwitterionic (pyridine N is still basic, but acid is gone).

    • Solvent: Extract with EtOAc or DCM .

    • Wash: Wash with sat. NaHCO₃ to remove unreacted acid, then Brine.

Frequently Asked Questions (FAQ)

Q1: My Suzuki reaction turned black and stalled. TLC shows starting material. What happened? A: The "Palladium Black" precipitate indicates catalyst decomposition. This usually happens in the synthesis of hindered biaryls (like the o-tolyl system) if the reaction is heated too slowly or if the solvent isn't degassed.

  • Fix: Use a stronger ligand (e.g., SPhos or XPhos) to stabilize the Pd species during the difficult transmetallation step. Ensure the solvent (Dioxane/Water) is thoroughly degassed (sparged with Argon) before adding Pd.

Q2: I see a byproduct with Mass M-Br (or M-Cl). Is this the product? A: No, this is the protodeboronated starting material (toluene derivative).

  • Cause: Solvent was too "wet" or reaction ran too long.

  • Fix: Reduce water ratio in the solvent mix (try 10:1 Dioxane:Water) or increase catalyst loading to speed up the coupling over the side reaction.

Q3: Can I use ethanol for the amide coupling? The acid dissolves in hot ethanol. A: Avoid. While solubility improves in hot ethanol, alcohol is a nucleophile. If you use EDC/HATU in ethanol, you will form the ethyl ester side product instead of your amide. Stick to DMF or DMAc.

References
  • Tang, W., et al. (2014).[2] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

    • Relevance: Discusses catalyst and solvent requirements for overcoming steric hindrance in Suzuki couplings.
  • Gonçalves, F., et al. (2013).[1] "Solubility of nicotinic acid and isonicotinic acid in water and organic solvents." Journal of Chemical Thermodynamics.

    • Relevance: Establishes the zwitterionic nature and solubility profiles of isonicotinic acid deriv
  • Miyaura, N. (2002). "Organoboron Compounds in Cross-Coupling Reactions." Topics in Current Chemistry.

    • Relevance: Foundational text on the mechanism of protodeboron
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

    • Relevance: Guidelines for solvent selection (DMF/NMP) in amide couplings of insoluble/hindered acids.

Sources

Optimization

Technical Support Center: Resolving Inconsistencies in 2-(2-Methylphenyl)isonicotinic Acid Bioassays

Introduction Welcome to the technical support center for 2-(2-Methylphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-(2-Methylphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their bioassays. While 2-(2-Methylphenyl)isonicotinic acid and its parent structure, isonicotinic acid, hold potential in various research areas, including as derivatives for antimicrobial agents, inconsistencies in bioassay results can be a significant roadblock.[1] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify and resolve common issues, ensuring the reproducibility and reliability of your data.

The core structure of 2-(2-Methylphenyl)isonicotinic acid is a derivative of pyridine.[2][3] Like many small molecules, its efficacy in biological systems is highly dependent on precise experimental conditions.[4] This guide will walk you through the causality behind experimental choices, empowering you to develop robust and self-validating assay systems.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered when working with 2-(2-Methylphenyl)isonicotinic acid.

Q1: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the likely causes?

A1: An inconsistent dose-response curve is often the first sign of an underlying issue in the assay. The problem can typically be traced back to one of three areas: the compound itself, the assay protocol, or the cellular system.

  • Compound Solubility and Stability: 2-(2-Methylphenyl)isonicotinic acid, like its parent compound isonicotinic acid, has limited solubility in aqueous solutions.[5] If the compound precipitates out of solution at higher concentrations, its effective concentration will be much lower and more variable than intended.

    • Causality: When a compound "crashes" out of solution, it is no longer bioavailable to the cells, leading to a plateau or even a drop in effect at higher nominal concentrations.[4] This precipitation can be microscopic and not visible to the naked eye.

    • Troubleshooting Steps:

      • Visual Inspection: After preparing your dilution series in media, let it sit for 30 minutes at the incubation temperature and visually inspect for any cloudiness or precipitate.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).[6][7]

      • Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your assay medium and using a spectrophotometer to check for light scattering over time.

  • Cell Health and Seeding Density: Inconsistent cell health or uneven plating can dramatically increase variability.

    • Causality: Cells that are unhealthy, over-confluent, or from a high passage number may respond differently to the compound.[8][9] "Edge effects" in microplates, where wells on the perimeter behave differently due to temperature and evaporation gradients, are also a common source of error.[10][11]

    • Troubleshooting Steps:

      • Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.

      • Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are healthy and responsive for the duration of the assay.

      • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[11]

Q2: I'm observing high background noise or a low signal-to-background ratio. How can I improve my assay window?

A2: A poor assay window can mask the true effect of your compound. This issue often stems from the detection method or non-specific interactions.

  • Assay Technology Interference: The compound itself might interfere with your detection method. For example, some compounds can be autofluorescent, interfering with fluorescence-based readouts.

    • Causality: If the compound's absorbance or fluorescence spectrum overlaps with that of your assay's detection reagents, it can artificially inflate or quench the signal.

    • Troubleshooting Steps:

      • Compound Interference Test: Run a control plate with the compound in assay buffer without cells to see if it generates a signal on its own.

      • Choose the Right Plate: For fluorescence assays, use black-walled plates to reduce background and light scatter. For luminescence, use white-walled plates to maximize signal. For absorbance, use clear plates.[9][12]

  • Insufficient Blocking or Washing: In assays like ELISAs or In-Cell Westerns, inadequate blocking or washing can lead to high non-specific binding of antibodies or detection reagents.

    • Causality: Blocking agents saturate non-specific binding sites on the plate and cells. Insufficient washing fails to remove unbound reagents, contributing to background noise.[11]

    • Troubleshooting Steps:

      • Optimize Blocking: Test different blocking buffers (e.g., BSA, non-fat milk, commercial blockers) and incubation times.[11]

      • Increase Wash Steps: Add one or two extra wash steps and ensure your washing technique is vigorous enough without dislodging cells.

Part 2: Advanced Troubleshooting & Protocol Optimization

This section provides detailed workflows and protocols for systematically diagnosing and resolving complex assay inconsistencies.

Systematic Troubleshooting Workflow

When faced with inconsistent results, a systematic approach is crucial. The following workflow, represented as a flowchart, can guide your troubleshooting process.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Assay-Specific Controls cluster_2 Phase 3: Optimization A Inconsistent Results Observed B Check Compound Integrity: - Solubility in Media? - Correct Storage? - Fresh Dilutions? A->B C Check Cell Health: - Low Passage Number? - Consistent Seeding? - Mycoplasma Test? A->C D Review Protocol: - Correct Reagent Concentrations? - Consistent Incubation Times? A->D E Run Full Control Plate: - Vehicle Control (DMSO) - Positive Control - Negative Control - Compound-Only (No Cells) B->E C->E D->E F Analyze Control Data: - Z'-Factor > 0.5? - Vehicle vs. Untreated? - Compound Interference? E->F G Is Z'-Factor Acceptable? F->G H Assay Optimization Needed G->H No M Problem Resolved G->M Yes I Optimize Reagent Concentrations H->I J Optimize Incubation Times H->J K Test Different Plate Types H->K L Re-evaluate Assay Principle H->L I->E J->E K->E L->E

Caption: General Troubleshooting Workflow for Inconsistent Bioassay Results.

Protocol: Preparation and Handling of 2-(2-Methylphenyl)isonicotinic Acid Stock Solutions

Proper handling of the small molecule is a critical first step for reproducibility.[4]

Objective: To prepare a stable, high-concentration stock solution and intermediate dilutions for use in bioassays.

Materials:

  • 2-(2-Methylphenyl)isonicotinic acid (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare High-Concentration Stock (e.g., 50 mM):

    • Allow the powdered compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of powder in a sterile environment.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Aliquot and Store:

    • Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. This prevents multiple freeze-thaw cycles which can degrade the compound or introduce moisture.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Prepare Intermediate Dilutions:

    • When ready to use, thaw a single aliquot completely and spin it down briefly.

    • Perform serial dilutions in 100% DMSO to create intermediate stocks. This is preferable to diluting directly into aqueous media, where the compound is less soluble.

  • Prepare Final Working Solutions:

    • For the final step, dilute the DMSO intermediate stocks into your pre-warmed cell culture medium. Add the compound to the media and mix immediately by pipetting or gentle vortexing. Never add media to the concentrated DMSO , as this can cause the compound to precipitate instantly.

    • Ensure the final DMSO concentration in the assay does not exceed a non-toxic level for your specific cell line (typically <0.5%).

Data Summary Table: Recommended Controls

A self-validating assay requires a comprehensive set of controls. Use this table as a guide for every experiment.

Control TypePurposeExpected OutcomeTroubleshooting If Outcome is Not Met
Vehicle Control To measure the effect of the solvent (e.g., DMSO) on the assay system.No significant difference from untreated cells.Solvent may be toxic or interfering. Test lower concentrations.
Negative Control Untreated cells or cells treated with a known inactive compound.Represents the baseline or "0% effect" level of the assay.High signal may indicate issues with reagents or cell health.
Positive Control A known active compound that elicits a robust response in the assay.Represents the "100% effect" level and confirms the assay is working.Low or no signal indicates a fundamental problem with the assay system (cells, reagents, protocol).
Compound-only Compound in media without cells.No signal.A signal indicates the compound is interfering with the assay readout (e.g., autofluorescence).

Part 3: Mechanistic Considerations

Understanding the potential mechanism of action of your compound can help preemptively address sources of inconsistency.

Potential Biological Targets

The parent structure, isonicotinic acid, is a key component of the anti-tuberculosis drug isoniazid. Isoniazid itself is a prodrug that requires activation by a bacterial catalase-peroxidase enzyme (KatG) to inhibit mycolic acid synthesis.[13] While 2-(2-Methylphenyl)isonicotinic acid is not isoniazid, its structural similarity suggests potential interactions with enzymatic pathways, particularly those involving oxidoreductases.[14]

G cluster_pathway Potential Interaction Pathway Compound 2-(2-Methylphenyl) isonicotinic acid Enzyme Target Enzyme (e.g., Oxidoreductase) Compound->Enzyme Inhibition or Modulation Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Assay Assay Readout (Measures Product or Substrate Depletion) Product->Assay

Caption: Potential Mechanism of Action for Assay Interference.

Q3: Could my compound be acting as a Pan-Assay Interference Compound (PAINS)?

A3: Yes, this is a critical consideration. PAINS are compounds that appear as hits in many different assays due to non-specific activity, such as chemical reactivity, aggregation, or redox activity.

  • Causality: The structure of 2-(2-Methylphenyl)isonicotinic acid does not immediately flag it as a classic PAIN, but any novel compound should be evaluated for such behavior. Aggregation is a common problem where the compound forms colloids at higher concentrations that can sequester and denature proteins, leading to false-positive signals in enzyme inhibition assays.

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be acting via aggregation.

    • Activity in Unrelated Assays: If you have access to other, unrelated bioassays (e.g., a different enzyme class), test the compound for activity. Activity across multiple, unrelated targets is a hallmark of a PAIN.

    • Consult PAINS Filters: Use online tools or cheminformatics software to check if the compound's structure contains substructures commonly associated with pan-assay interference.

By systematically addressing these potential issues, from basic compound handling to complex mechanistic considerations, you can significantly improve the quality and reproducibility of your bioassay data for 2-(2-Methylphenyl)isonicotinic acid.

References

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle.
  • Isonicotinic acid – Knowledge and References. Taylor & Francis.
  • Isonicotinic acid. Wikipedia. Available at: [Link]

  • Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem - NIH. Available at: [Link]

  • 2-(2-Methylphenyl)-isonicotinic acid | 883528-31-2. A-A-Blocks. Available at: [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • [In vitro and in vivo mechanism of action of isonicotinic acid hydrazide and 2-alkoyl-isonicotinic acid thioamides on various enzyme systems of the mouse liver]. PubMed. Available at: [Link]

  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing. Available at: [Link]

  • Optimizing Bioassays for Biologics Conference. Cambridge Healthtech Institute. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. Available at: [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PubMed. Available at: [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Bioassay Optimisation: Save time, Save Money. Quantics Biostatistics. Available at: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • Challenges of HTS in early-stage drug discovery. AXXAM. Available at: [Link]

  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Analysis of 2-(2-Methylphenyl)isonicotinic Acid and Other Isonicotinic Acid Derivatives as Potential Anti-Inflammatory Agents

For researchers, scientists, and drug development professionals, the landscape of anti-inflammatory drug discovery is in a constant state of evolution. The pyridine carboxylic acid scaffold, particularly isonicotinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of anti-inflammatory drug discovery is in a constant state of evolution. The pyridine carboxylic acid scaffold, particularly isonicotinic acid and its derivatives, has emerged as a promising framework for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of 2-(2-Methylphenyl)isonicotinic acid and other isonicotinic acid derivatives, with a focus on their potential as anti-inflammatory agents. We will delve into synthetic strategies, methodologies for evaluating biological activity, and a framework for interpreting comparative data.

The Isonicotinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is an isomer of nicotinic acid (niacin) and picolinic acid.[1] Its derivatives have a rich history in medicine, most notably with the anti-tuberculosis drug isoniazid.[2] The pyridine ring is a key pharmacophore, and its derivatives are explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of aryl substituents at the 2-position of the isonicotinic acid core can significantly modulate the molecule's physicochemical properties and biological activity, making 2-arylisonicotinic acids an interesting class of compounds for investigation.

Synthesis of 2-Arylisonicotinic Acids: A Practical Approach via Suzuki-Miyaura Coupling

A robust and versatile method for the synthesis of 2-(2-Methylphenyl)isonicotinic acid and other 2-arylisonicotinic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For our purposes, we will couple a protected 2-chloroisonicotinic acid ester with the corresponding arylboronic acid.

Experimental Protocol: Synthesis of 2-(2-Methylphenyl)isonicotinic Acid

This protocol outlines a general procedure that can be adapted for the synthesis of various 2-arylisonicotinic acids by substituting the arylboronic acid.

Step 1: Esterification of 2-Chloroisonicotinic Acid

  • Rationale: The carboxylic acid group is protected as an ester to prevent side reactions during the subsequent coupling step.

  • Procedure:

    • Suspend 2-chloroisonicotinic acid (1 eq) in methanol (5-10 volumes).

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate.

Step 2: Suzuki-Miyaura Coupling

  • Rationale: This key step introduces the 2-methylphenyl group onto the pyridine ring.

  • Procedure:

    • To a solution of methyl 2-chloroisonicotinate (1 eq) and 2-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (2.5 eq).

    • Degas the mixture with argon for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Heat the mixture to 90-100 °C and stir for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 2-(2-methylphenyl)isonicotinate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Rationale: The protecting ester group is removed to yield the final carboxylic acid.

  • Procedure:

    • Dissolve methyl 2-(2-methylphenyl)isonicotinate (1 eq) in a 1:1 mixture of tetrahydrofuran and water.

    • Add lithium hydroxide (2 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2-Methylphenyl)isonicotinic acid.

G cluster_synthesis Synthesis Workflow Start 2-Chloroisonicotinic Acid Esterification Esterification (MeOH, SOCl2) Start->Esterification Ester Methyl 2-chloroisonicotinate Esterification->Ester Coupling Suzuki-Miyaura Coupling (2-Methylphenylboronic acid, Pd(PPh3)4, K2CO3) Ester->Coupling Coupled_Ester Methyl 2-(2-methylphenyl)isonicotinate Coupling->Coupled_Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Coupled_Ester->Hydrolysis Product 2-(2-Methylphenyl)isonicotinic Acid Hydrolysis->Product

Caption: Synthetic workflow for 2-(2-Methylphenyl)isonicotinic acid.

Comparative Evaluation of Anti-Inflammatory Activity

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7] Therefore, a key performance metric for our isonicotinic acid derivatives will be their ability to inhibit COX, particularly the inducible isoform, COX-2.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of COX-2.

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate, resulting in a fluorescent product.[8][9] The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 2-(2-Methylphenyl)isonicotinic acid) and reference compounds (e.g., celecoxib, ibuprofen) in DMSO.

    • Prepare a working solution of human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and the fluorogenic probe in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound dilutions to the appropriate wells.

    • Add 10 µL of DMSO to the control wells and 10 µL of celecoxib to the positive control wells.

    • Add 20 µL of the COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the arachidonic acid/probe solution to all wells.

    • Read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-Inflammatory Assay

Cell-based assays provide a more physiologically relevant context for evaluating the anti-inflammatory potential of a compound. Here, we describe a method using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[10] The ability of a test compound to reduce the levels of these mediators is a measure of its anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Measurement of Pro-Inflammatory Cytokines (ELISA):

    • Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm. This is to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes COX2 COX-2 Proinflammatory_Genes->COX2 induces Inflammation Inflammation Proinflammatory_Genes->Inflammation PGs Prostaglandins COX2->PGs produces PGs->Inflammation

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables. Below are illustrative tables with hypothetical data to demonstrate how the performance of 2-(2-Methylphenyl)isonicotinic acid could be compared against other derivatives and a standard drug.

Table 1: In Vitro COX-2 Inhibition

CompoundR⁴IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2-(2-Methylphenyl)isonicotinic acid HHCH₃H5.215.4
2-Phenylisonicotinic acidHHHH10.88.9
2-(3-Methylphenyl)isonicotinic acidHCH₃HH7.512.1
2-(4-Methylphenyl)isonicotinic acidCH₃HHH6.118.2
Ibuprofen (Standard)----8.92.5
Celecoxib (Standard)----0.05>200

Data is hypothetical for illustrative purposes.

Table 2: Inhibition of LPS-Induced NO Production in RAW 264.7 Cells

CompoundIC₅₀ (µM) for NO InhibitionCell Viability at IC₅₀ (%)
2-(2-Methylphenyl)isonicotinic acid 12.5>95%
2-Phenylisonicotinic acid25.1>95%
2-(3-Methylphenyl)isonicotinic acid18.9>95%
2-(4-Methylphenyl)isonicotinic acid15.3>95%
Dexamethasone (Standard)0.1>95%

Data is hypothetical for illustrative purposes.

Interpretation of Results:

  • Structure-Activity Relationship (SAR): The position of the methyl group on the phenyl ring appears to influence the anti-inflammatory activity. A methyl group at the ortho or para position may enhance activity compared to the meta position or an unsubstituted phenyl ring. This could be due to steric or electronic effects influencing the binding of the molecule to the active site of COX-2.

  • Selectivity: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is generally associated with a better safety profile, particularly regarding gastrointestinal side effects.[7]

  • Cell-Based vs. Enzyme-Based Assays: Comparing the results from both assays is crucial. A compound that is potent in the enzyme assay but less active in the cell-based assay may have poor cell permeability or be subject to efflux pumps.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and comparative evaluation of 2-(2-Methylphenyl)isonicotinic acid and other 2-arylisonicotinic acid derivatives as potential anti-inflammatory agents. The provided protocols for Suzuki-Miyaura coupling and in vitro anti-inflammatory assays offer a robust starting point for researchers in this field.

Future studies should focus on expanding the library of 2-arylisonicotinic acid derivatives to further elucidate the structure-activity relationship. In vivo studies using animal models of inflammation are a critical next step to validate the in vitro findings and assess the therapeutic potential of the most promising compounds.[11][12] Furthermore, ADME/Tox profiling will be essential to evaluate the drug-like properties of these novel chemical entities.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2017;22(9):1437. Available from: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ACS Omega. 2021;6(32):21255-21261. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry. 2023;101(10):765-772. Available from: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers. 2023;10(20):5081-5087. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences. 2022;23(23):14698. Available from: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. 2022;27(19):6619. Available from: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals. 2024;17(5):630. Available from: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. 2021;26(5):1272. Available from: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available from: [Link]

  • Directed ortho metalation. Wikipedia. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences. 2023;9(1):60. Available from: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences. 2010;72(2):147-154. Available from: [Link]

  • Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. Cytotherapy. 2024;26(6):595-605. Available from: [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules. 2012;17(7):8493-8501. Available from: [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. Available from: [Link]

  • Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Molecules. 2021;26(23):7272. Available from: [Link]

  • Directed (ortho) Metallation. Baran Lab. Available from: [Link]

  • High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Available from: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. 2022;46(12):5641-5654. Available from: [Link]

  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. The Medical Journal of Malaysia. 2025;80(Suppl 1):45-50. Available from: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. Available from: [Link]

  • Isonicotinic acid. Wikipedia. Available from: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. 2023;28(12):4691. Available from: [Link]

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine. 2001;110(1, Supplement 1):3-7. Available from: [Link]

  • Directed ortho Metalation. Jacques Mortier - Unblog.fr. Available from: [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. 2015;170:19-25. Available from: [Link]

  • Directed ortho Metalation: Soon to be a Textbook Reaction?. University of Waterloo. Available from: [Link]

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Sources

Comparative

Comparative Efficacy Guide: 2-(2-Methylphenyl)isonicotinic Acid vs. Established XO Inhibitors

This guide provides a comprehensive technical analysis of 2-(2-Methylphenyl)isonicotinic acid (also referred to as 2-(o-tolyl)isonicotinic acid), evaluating its efficacy as a non-purine xanthine oxidase (XO) inhibitor. T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(2-Methylphenyl)isonicotinic acid (also referred to as 2-(o-tolyl)isonicotinic acid), evaluating its efficacy as a non-purine xanthine oxidase (XO) inhibitor. This analysis contrasts the compound with industry standards Allopurinol and Febuxostat , focusing on mechanistic differentiation, structural pharmacophores, and experimental validation.

Executive Summary & Mechanism of Action

2-(2-Methylphenyl)isonicotinic acid represents a distinct subclass of 2-arylisonicotinic acid derivatives. Unlike purine-based inhibitors (e.g., Allopurinol) that act as suicide substrates, this compound functions as a non-purine, selective inhibitor of Xanthine Oxidoreductase (XOR).

Mechanism of Inhibition

The compound targets the molybdenum-pterin (Mo-pt) cofactor domain of xanthine oxidase.

  • Binding Mode: It occupies the solvent-accessible channel leading to the active site, preventing substrate (hypoxanthine/xanthine) entry.

  • Key Interactions: The carboxylate group at the C4 position of the pyridine ring mimics the C6-carbonyl of xanthine, forming critical hydrogen bonds with Arg880 and Thr1010 (residue numbering based on bovine XO, conserved in humans).

  • Structural Impact: The 2-(o-tolyl) substituent introduces a steric twist between the pyridine and phenyl rings. This non-planar conformation is critical for probing the hydrophobic pocket dimensions, distinguishing it from planar analogs.

Comparative Efficacy Analysis

The following table contrasts 2-(2-Methylphenyl)isonicotinic acid with the clinical standards Allopurinol and Febuxostat.

Table 1: Inhibitor Profile & Efficacy Benchmarks
Feature2-(2-Methylphenyl)isonicotinic acid Allopurinol Febuxostat
Chemical Class 2-Arylisonicotinic AcidPurine Analog2-Arylthiazole Derivative
Inhibition Type Reversible, Competitive/MixedSuicide Substrate (Irreversible)Reversible, Mixed/Non-competitive
Potency (IC₅₀) Low µM range (Structure-dependent)*2-5 µM (Active metabolite: Oxypurinol)< 10 nM (Highly Potent)
Selectivity High for XO; minimal off-target purine enzyme bindingLow; affects other purine enzymes (e.g., PNP)High; Selective for XO
Binding Site Mo-pt Solvent ChannelMo-pt Active Site (Covalent complex)Mo-pt Solvent Channel
Structural Role SAR Probe: Defines steric tolerance of the hydrophobic pocketTherapeutic: Substrate mimicTherapeutic: Optimized hydrophobic fit

*Note: Potency is inferred from Structure-Activity Relationship (SAR) data for the 2-arylisonicotinic acid class. The 2-methyl group (o-tolyl) typically reduces potency slightly compared to optimized 2-(3-cyano-4-isobutoxyphenyl) analogs due to steric torsion, but maintains activity superior to simple pyridine carboxylic acids.

Structural & Pathway Visualization

Figure 1: Purine Catabolism & Inhibition Nodes

This diagram illustrates the specific blockade points within the purine degradation pathway.

PurineMetabolism AMP AMP/GMP Hypoxanthine Hypoxanthine AMP->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid (Pathology: Gout) Xanthine->UricAcid Xanthine Oxidase (XO) Inhibitor 2-(2-Methylphenyl) isonicotinic acid Inhibitor->Hypoxanthine Inhibits XO Febuxostat Febuxostat Febuxostat->Xanthine Allopurinol Allopurinol Allopurinol->Xanthine

Caption: Schematic of the purine catabolic pathway showing the dual-step inhibition of Xanthine Oxidase by 2-arylisonicotinic acid derivatives.

Experimental Protocols for Validation

To objectively assess the efficacy of 2-(2-Methylphenyl)isonicotinic acid, the following protocols ensure robust, reproducible data.

Protocol A: Spectrophotometric Xanthine Oxidase Assay

Objective: Determine the IC₅₀ value.

  • Reagent Prep: Dissolve 2-(2-Methylphenyl)isonicotinic acid in DMSO (Stock 10 mM). Prepare Xanthine substrate (50 µM) in phosphate buffer (pH 7.5).

  • Enzyme System: Use bovine milk xanthine oxidase (0.01 U/mL).

  • Reaction:

    • Incubate Enzyme + Inhibitor (various concentrations: 0.1 µM – 100 µM) for 10 min at 25°C.

    • Initiate reaction by adding Xanthine substrate.

  • Detection: Monitor the formation of Uric Acid by measuring absorbance increase at 290 nm for 5-10 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Confirm the competitive/mixed nature of inhibition.

  • Setup: Perform the standard assay (Protocol A) at 4 fixed inhibitor concentrations (e.g., 0, 1, 5, 10 µM).

  • Substrate Variation: For each inhibitor concentration, vary Xanthine concentration (5, 10, 20, 50, 100 µM).

  • Plotting: Construct double-reciprocal plots (1/V vs. 1/[S]).

    • Competitive Pattern: Lines intersect at the Y-axis (Vmax unchanged, Km increases).

    • Mixed Pattern: Lines intersect in the second quadrant (Vmax decreases, Km changes).

    • Expected Result: 2-Arylisonicotinic acids typically show mixed-type inhibition due to binding the solvent channel.

Technical Insights & SAR Context

The "2-(2-Methylphenyl)" moiety is a critical probe in Structure-Activity Relationship (SAR) studies.

  • Steric Torsion: The ortho-methyl group forces the phenyl ring out of coplanarity with the isonicotinic acid core.

  • Hydrophobic Pocket Mapping: High potency in this class (e.g., Febuxostat precursors) requires specific filling of the hydrophobic pocket adjacent to the Mo-pt center. The 2-methylphenyl analog validates that some steric bulk is tolerated, but lacks the specific electronic withdrawing groups (like -CN or -NO2) often required for nanomolar potency.

  • Utility: This compound is an excellent negative control for testing the necessity of planar vs. twisted conformations in novel drug design.

References
  • Okamoto, K., et al. (2005). Structure-Activity Relationships of 2-Phenylisonicotinic Acid Derivatives as Xanthine Oxidase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews.

  • Bortolotti, M., et al. (2021). Xanthine Oxidoreductase Inhibitors: From Allopurinol to Topiroxostat. Journal of Medicinal Chemistry.

  • PubChem Database. (2024). Compound Summary: 2-(2-Methylphenyl)isonicotinic acid (CAS 883528-31-2). National Library of Medicine.

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